1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-6-9(10)7(2)13(12-6)4-8-3-11-14-5-8/h3,5H,4,10H2,1-2H3 |
InChI Key |
YQCXROLQAWNKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CON=C2)C)N |
Origin of Product |
United States |
Introduction: Bridging Two Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine
In the landscape of modern drug discovery, certain heterocyclic structures are deemed "privileged" for their consistent appearance in a multitude of bioactive compounds. The pyrazole and isoxazole nuclei are prime examples of such scaffolds. Pyrazole derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents, owing to their ability to engage in various biological interactions like hydrogen bonding and hydrophobic interactions.[1][2][3][4] Their five available substitution sites offer a versatile platform for fine-tuning pharmacophoric and pharmacokinetic properties.[1] Similarly, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile nucleus found in drugs ranging from antibacterial agents to selective COX-2 inhibitors.[5][6] Its unique electronic characteristics and utility as a bioisosteric replacement for other functional groups make it a valuable component in medicinal chemistry.[5][7]
The target molecule, 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine, represents a strategic molecular hybrid, linking these two potent pharmacophores via a methylene bridge. This guide provides a comprehensive, technically-grounded pathway for its synthesis, designed for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired product.
The proposed synthetic strategy involves a convergent approach, wherein two key precursors are synthesized independently and then coupled in a final step. This retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Precursor A - 3,5-Dimethyl-1H-pyrazol-4-amine
The synthesis of the 4-aminopyrazole core is a critical first stage. While several methods exist, a reliable and scalable two-step route starting from the commercially available 3,5-dimethylpyrazole is presented here. This involves nitration at the C4 position, followed by a catalytic reduction of the nitro group.
Nitration of 3,5-Dimethylpyrazole
The C4 position of the pyrazole ring is susceptible to electrophilic substitution due to the electron-donating nature of the two nitrogen atoms, which reduces electron density at C3 and C5, making C4 the preferred site of attack.[3]
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3,5-dimethylpyrazole (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Acid: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C in a separate beaker. Add this mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized slowly with a saturated solution of sodium carbonate (Na₂CO₃) or aqueous sodium hydroxide (NaOH) until a pH of 7-8 is reached. This step must be performed with caution due to significant gas evolution and heat generation.
-
Isolation: The precipitated solid, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
Reduction of 3,5-Dimethyl-4-nitro-1H-pyrazole
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq), 10% Palladium on carbon (Pd/C, ~5-10 mol%), and a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then introduce hydrogen gas to a pressure of 50-120 psi.[8]
-
Reaction Progression: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-12 hours, or until hydrogen uptake ceases.[8] Monitor the reaction by TLC until the starting material is fully consumed.
-
Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 3,5-dimethyl-1H-pyrazol-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.[9]
Part 2: Synthesis of Precursor B - 4-(Chloromethyl)isoxazole
The synthesis of the isoxazole electrophile is the second key branch of this convergent synthesis. A common method for constructing isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5] To obtain the required 4-(chloromethyl) functionality, propargyl chloride serves as an ideal three-carbon synthon.
Experimental Protocol:
-
Generation of Nitrile Oxide (In Situ): In a well-ventilated fume hood, dissolve an appropriate aldoxime (e.g., formaldoxime, generated from its trimer) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution portion-wise to generate the unstable nitrile oxide in situ. The use of a mild base like triethylamine (TEA) is often required to facilitate the elimination of HCl.
-
Cycloaddition: To the freshly generated nitrile oxide solution, add propargyl chloride (3-chloro-1-propyne) (1.2 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-(chloromethyl)isoxazole is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient system.
Part 3: Final Assembly via N-Alkylation
The final step involves the coupling of the two heterocyclic precursors via a nucleophilic substitution reaction. The N1-H of the pyrazole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolate anion, which then displaces the chloride from 4-(chloromethyl)isoxazole.
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective for deprotonating the pyrazole NH. It is preferred over stronger bases like sodium hydride (NaH) for its ease of handling and improved safety profile on a larger scale.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used. These solvents can dissolve the ionic intermediates and do not interfere with the nucleophile, thereby accelerating the Sₙ2 reaction.
-
Regioselectivity: Alkylation of pyrazoles can potentially occur at either N1 or N2. In this case, the steric hindrance from the two methyl groups at positions 3 and 5 significantly disfavors alkylation at the N2 position, leading to high selectivity for the desired N1-alkylated product.[10]
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 3,5-dimethyl-1H-pyrazol-4-amine (Precursor A, 1.0 eq) and potassium carbonate (K₂CO₃, 1.5-2.0 eq) in anhydrous DMF.
-
Addition of Electrophile: Stir the suspension at room temperature for 15-20 minutes. Then, add a solution of 4-(chloromethyl)isoxazole (Precursor B, 1.0-1.1 eq) in a small amount of DMF dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine as a pure solid. The final structure and purity should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Nitration | H₂SO₄, HNO₃ | Neat | 0 → RT | 2-3 | 85-95% |
| 1.2 | Reduction | H₂, 10% Pd/C | Methanol | RT - 50 | 6-12 | 80-90% |
| 2 | Cycloaddition | NCS, TEA, Propargyl Chloride | DCM | 0 → RT | 12-24 | 50-70% |
| 3 | N-Alkylation | K₂CO₃ | DMF | 60-80 | 4-8 | 65-80% |
Conclusion
This guide outlines a robust and logical synthetic route to 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine. By employing a convergent strategy, the synthesis is efficient and allows for the potential generation of analogues by modifying either the pyrazole or isoxazole precursors. The protocols provided are based on well-established chemical principles and are designed to be reproducible and scalable. The resulting hybrid molecule, which combines the structural features of two medicinally significant heterocycles, serves as a valuable scaffold for further investigation in drug discovery programs targeting a wide array of diseases.[11][12][13]
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A Technical Guide to the Mechanisms of Action of Isoxazole-Pyrazole Compounds for Drug Discovery Professionals
Abstract
The isoxazole and pyrazole five-membered heterocyclic rings are cornerstones of modern medicinal chemistry, recognized as "privileged scaffolds" due to their versatile synthetic accessibility and their ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action for compounds incorporating these scaffolds. We will dissect their interactions with key enzyme families, including cyclooxygenases (COX) and cytochrome P450 enzymes like 20-HETE synthase, and their modulatory effects on critical signaling cascades such as the p38 MAP kinase pathway. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the causality behind experimental design, validated protocols for mechanistic elucidation, and a clear perspective on the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
Introduction: The Isoxazole and Pyrazole Scaffolds
Isoxazole and pyrazole are five-membered aromatic heterocycles, distinguished by the arrangement of their two heteroatoms. Isoxazole contains adjacent nitrogen and oxygen atoms, while pyrazole contains two adjacent nitrogen atoms. This structural variance imparts distinct electronic and hydrogen-bonding properties, allowing for nuanced interactions with protein targets. Their structural rigidity, metabolic stability, and capacity to serve as bioisosteric replacements for other chemical groups have made them integral to the design of numerous clinically approved drugs.[1][2] The broad spectrum of biological activities associated with these scaffolds—including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects—stems from their ability to potently and often selectively modulate key biological pathways.[2][3][4]
Core Mechanisms of Action: A Target-Centric Analysis
The therapeutic effects of isoxazole-pyrazole compounds are primarily driven by their ability to inhibit specific enzymes or modulate signaling pathways. Below, we explore the most well-documented of these mechanisms.
Inhibition of Eicosanoid Biosynthesis Pathways
Eicosanoids are lipid signaling molecules that play a central role in inflammation, vascular tone, and homeostasis. Isoxazole and pyrazole derivatives are highly effective inhibitors of key enzymes within these pathways.
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The isoxazole and pyrazole scaffolds are central to several selective COX-2 inhibitors, such as the isoxazole-containing valdecoxib and the pyrazole-containing celecoxib.[5] This selectivity is often achieved by exploiting a larger hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[6]
The mechanism involves the compound binding within the enzyme's active channel, preventing arachidonic acid from reaching the catalytic tyrosine residue. The sulfonamide or methylsulfone moieties commonly found on these inhibitors are crucial for this selective binding.
20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a significant role in regulating cerebral and renal blood flow.[7] Inhibition of 20-HETE synthase is a promising therapeutic strategy for cerebrovascular diseases.[7][8]
Pioneering work identified HET0016 as a potent 20-HETE synthase inhibitor, but it suffered from poor stability under acidic conditions due to its N-hydroxyformamidine moiety. Researchers successfully replaced this unstable group with isoxazole and pyrazole rings, which act as stable bioisosteres.[7][8][9] These second-generation compounds retained high potency and selectivity while demonstrating significantly improved chemical stability, a critical attribute for drug development.[7][8]
Modulation of Kinase Signaling Cascades
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.
The p38 MAP kinase signaling pathway is a key driver of the inflammatory response, regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The pyridinylimidazole scaffold, found in the archetypal p38 inhibitor SB-203580, has been a focus of inhibitor design. The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole core.[10][11] These compounds function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets. This mechanism effectively suppresses the inflammatory cytokine cascade, making these compounds potent anti-inflammatory agents.[10]
The versatility of these scaffolds extends to other kinases.
-
c-Jun N-terminal Kinase (JNK): Isoxazole derivatives have been developed as potent inhibitors of JNK, a kinase involved in apoptosis and stress responses, with efforts focused on achieving selectivity over the closely related p38 kinase.[12]
-
Protein Kinase C (PKC): Curcumin derivatives incorporating isoxazole and pyrazole rings have been shown to bind to the activator-binding C1B subdomain of novel PKC isotypes, suggesting a role in modulating PKC activity.[13]
-
Cancer Kinases: In a fascinating example of structure-based design, a simple regioisomeric switch in a pyrazole scaffold, which eliminated p38 MAPK activity, resulted in potent inhibitory activity against important cancer-related kinases such as Src, B-Raf, EGFR, and VEGFR-2.[14]
Methodologies for Mechanistic Elucidation
Validating the mechanism of action requires a multi-step, hierarchical approach, moving from molecular target engagement to cellular functional outcomes.
Target Engagement & Potency Assessment
The first step is to confirm direct interaction with the putative target and quantify the compound's potency.
This protocol provides a reliable method for determining a compound's IC50 value against the COX-2 enzyme.
-
Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The conversion of arachidonic acid to PGG2 is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Compound Dilution: Prepare a serial dilution of the test isoxazole-pyrazole compound in DMSO. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Assay Plate Setup: In a 96-well plate, add buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compounds and controls to their respective wells. Include a "no inhibitor" control (DMSO vehicle). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Causality & Validation: The use of a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target, not a confounding cellular effect. The positive control validates that the assay is performing correctly, while the vehicle control establishes the baseline 100% activity.
Cellular Functional Assays
After confirming target engagement, the next critical step is to demonstrate that this engagement translates into a functional effect in a relevant cellular context.
This assay validates the downstream anti-inflammatory effect of a p38 MAPK inhibitor.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently activates the p38 pathway in monocytic cells like THP-1, leading to the production and release of TNF-α. A p38 inhibitor should block this release.
-
Methodology:
-
Cell Culture: Culture and differentiate THP-1 monocytes into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
Cell Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the inflammatory response. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the stimulated vehicle control and determine the IC50 for the cellular response.
-
-
Causality & Validation: This assay directly links the molecular inhibition of p38 to a physiologically relevant anti-inflammatory outcome (decreased TNF-α). The unstimulated control confirms that the compound itself does not induce TNF-α, while the LPS-stimulated control provides the maximum response for calculating inhibition.
Data Summary & Structure-Activity Relationships (SAR)
Quantitative data is essential for comparing compounds and understanding the structural features that drive activity and selectivity.
Table 1: Inhibitory Potency of Representative Isoxazole-Pyrazole Compounds
| Compound Class | Target | Compound Example | IC50 Value | Selectivity | Reference |
| Isoxazole-Carboxamide | COX-1 | Compound A13 | 64 nM | - | [5] |
| Isoxazole-Carboxamide | COX-2 | Compound A13 | 13 nM | 4.63 (COX-1/COX-2) | [5] |
| Diaryl Pyrazole | COX-1 | EDG-equipped Pyrazole (17) | 3.4 µM | - | [15] |
| Diaryl Pyrazole | COX-2 | EDG-equipped Pyrazole (17) | >50 µM | Selective for COX-1 | [15] |
| Pyrazole Derivative | 20-HETE Synthase | Compound 24 | 23 ± 12 nM | >80-fold vs other CYPs | [7][8] |
| Isoxazole Derivative | 20-HETE Synthase | Compound 23 | 38 ± 10 nM | >80-fold vs other CYPs | [7][8] |
| Trisubstituted Isoxazole | p38 MAP Kinase | Compound 4a | ~100-200 nM (estimated) | Decreased CYP affinity | [10] |
Note: IC50 values are highly assay-dependent and should be compared with caution across different studies.
Structure-activity relationship (SAR) studies have revealed key insights:
-
For COX inhibitors, the nature and position of substituents on the aryl rings attached to the heterocyclic core are critical for determining potency and selectivity between COX-1 and COX-2.[6][15]
-
In the 20-HETE synthase inhibitors, the isoxazole and pyrazole rings successfully mimic the geometry and electronic properties of the unstable N-hydroxyformamidine moiety of the parent compound.[7]
-
For p38 inhibitors, the isoxazole serves as an effective hydrogen bond acceptor, similar to the imidazole it replaces, while modifications to the flanking aryl groups can fine-tune potency and reduce off-target effects like CYP450 inhibition.[10]
Conclusion and Future Perspectives
The isoxazole and pyrazole scaffolds are exceptionally versatile frameworks for the design of potent and selective modulators of enzymes and signaling pathways. Their success is rooted in their favorable physicochemical properties and their ability to be tailored through synthetic chemistry to achieve specific interactions with a desired biological target. The core mechanisms of action, primarily centered on the inhibition of eicosanoid synthesis and kinase signaling, are well-established and continue to be exploited for the treatment of inflammatory diseases, cancer, and cerebrovascular conditions.
Future research will likely focus on developing compounds with even greater isoform selectivity (e.g., among different kinase family members) to minimize off-target effects and improve therapeutic windows. Furthermore, the conjugation of isoxazole-pyrazole moieties to other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action represents an exciting frontier in drug discovery. As our understanding of complex disease biology deepens, the rational design of novel therapeutics based on these privileged scaffolds will undoubtedly continue to yield significant clinical advancements.
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Al-Mousawi, S. M., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]
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Linciano, P., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry. [Link]
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Coric, P., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]
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Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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Lee, H.-Y., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]
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Majhi, A., et al. (2011). Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. PubMed. [Link]
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Ali, A., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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G. E. M. T. Elgemeie, et al. (2011). Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. Journal of Medicinal Chemistry. [Link]
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Isoxazole to pyrazole mechanism. Reddit. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Momin, A. A., & Mahajan, D. S. (2024). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
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Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research in Engineering, Science and Management. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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Isoxazole – Knowledge and References. Taylor & Francis. [Link]
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Design and Synthesis of Isoxazole Equipped Pyrazole Conjugated Benz imidazole Derivatives. International Journal on Science and Technology. [Link]
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Liu, Z.-L., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
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In Vitro Metabolic Stability of Isoxazole Derivatives: Mechanistic Insights, Profiling Protocols, and Optimization Strategies
Executive Summary
The isoxazole ring is a privileged five-membered heterocyclic pharmacophore widely utilized in medicinal chemistry due to its favorable physicochemical properties and ability to act as a bioisostere for esters and amides. However, the isoxazole scaffold presents unique metabolic liabilities—most notably, susceptibility to reductive N–O bond cleavage and the potential generation of reactive electrophilic metabolites. This technical guide provides a comprehensive framework for drug development professionals to understand the mechanistic pathways of isoxazole metabolism, execute self-validating in vitro profiling protocols, and apply structure-activity relationship (SAR) strategies to enhance metabolic stability.
Mechanistic Pathways of Isoxazole Metabolism
Cytochrome P450-Mediated Ring Scission
The most distinctive metabolic vulnerability of the isoxazole ring is the cleavage of its relatively weak N–O bond. In vitro studies on the anti-inflammatory drug leflunomide demonstrate that 3-unsubstituted isoxazoles undergo a unique Cytochrome P450-catalyzed (specifically CYP1A2) ring opening to form an active α-cyanoenol metabolite[1]. Mechanistically, the isoxazolyl oxygen or nitrogen coordinates to the reduced heme iron (P450 Fe(II)). This ferrous complex acts as a Lewis acid, lowering the pKa of the C3-H bond. Subsequent charge transfer or deprotonation at the C3 position ultimately cleaves the N–O bond[1].
Bioactivation and Reactive Metabolite Formation
While some isoxazole ring-openings yield stable, active metabolites, specific substitution patterns (such as the 3,5-dimethylisoxazole motif found in many BET inhibitors) can lead to bioactivation[2]. The metabolic ring scission can generate reactive conjugated electrophiles, such as cyanoacroleins or enimines[2]. These transient electrophiles can covalently bind to cellular macromolecules, presenting a risk for drug-induced liver injury (DILI). In vitro trapping assays using nucleophiles like glutathione (GSH) are mandatory to detect these species early in the drug discovery pipeline.
Alkyl Hydroxylation
Isoxazoles bearing alkyl substituents (e.g., 3-methyl or 5-methyl groups) are highly susceptible to aliphatic hydroxylation by CYP enzymes. The resulting alcohols can either undergo Phase II glucuronidation or be further oxidized by cytosolic enzymes to carboxylic acids, leading to rapid systemic clearance.
CYP450-mediated isoxazole ring opening and reactive metabolite formation.
Experimental Workflows for In Vitro Profiling
To rigorously assess the metabolic fate of isoxazole derivatives, a two-tiered in vitro approach is required. The following protocols are designed as self-validating systems , ensuring that data artifacts are actively identified and excluded.
Step-by-step in vitro microsomal stability and GSH trapping workflow.
Tier 1: Liver Microsomal Stability Assay
Purpose: To determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) mediated by Phase I enzymes.
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer containing 3 mM MgCl2 .
-
Causality: The physiological pH (7.4) and magnesium ions are critical to maintain the tertiary structure of CYP enzymes and facilitate electron transfer from NADPH-cytochrome P450 reductase.
-
-
Substrate Addition: Spike the isoxazole derivative to a final concentration of 1 µM.
-
Causality: Keeping the organic co-solvent (e.g., DMSO) below 0.1% v/v prevents solvent-induced denaturation or competitive inhibition of the CYP active site.
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: NADPH provides the essential reducing equivalents required to drive the P450 catalytic cycle (specifically reducing the heme iron to the Fe(II) state).
-
-
Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and extracting the small-molecule analytes into the organic phase for clean LC-MS/MS injection.
-
-
System Self-Validation:
-
Positive Control: Run a known high-clearance drug (e.g., Verapamil) to confirm the microsomal batch is metabolically active.
-
Negative Control: Run a "Minus-NADPH" incubation. Causality: This proves that any parent drug depletion is strictly enzyme-mediated and not due to chemical instability, non-specific binding to plastic, or thermal degradation.
-
Tier 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To detect electrophilic ring-opened intermediates (cyanoacroleins/enimines) that pose toxicity risks.
-
Protocol Modification: Follow the Tier 1 protocol, but supplement the incubation mixture with 1–5 mM Dansyl-Glutathione (d-GSH) or standard GSH prior to NADPH addition[2].
-
Analysis: Analyze the supernatant via high-resolution LC-MS/MS (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of standard GSH adducts) or specific mass shifts corresponding to the isoxazole-GSH conjugate[2].
Data Interpretation and Structure-Activity Relationships (SAR)
Quantitative data from these assays directly inform lead optimization. The table below summarizes typical stability parameters and the impact of structural modifications on isoxazole derivatives.
| Scaffold Modification | Primary Metabolic Liability | Typical In Vitro t1/2 | Optimization Strategy |
| 3-Unsubstituted Isoxazole | N-O Bond Cleavage (Ring Scission) | < 15 min | Block the C3 position with steric bulk (e.g., Methyl, CF3 ). |
| 5-Methylisoxazole | Alkyl Hydroxylation (CYP-mediated) | 15 - 30 min | Replace the methyl group with CF3 or utilize a bioisosteric oxazole. |
| 3,5-Dimethylisoxazole | Dual Hydroxylation & Bioactivation | 10 - 20 min | Alter electron density; evaluate pyrazole or oxadiazole bioisosteres. |
| Heteroaromatic Bioisostere | Generally more stable N-C-O system | > 60 min | Use as a direct replacement if target binding geometry permits. |
Strategies for Enhancing Metabolic Stability
When an isoxazole derivative exhibits high intrinsic clearance, medicinal chemists must employ targeted structural interventions:
-
Steric Shielding: As demonstrated in leflunomide analogs, substituting the C3 position with a methyl group completely abolishes the N-O ring opening in liver microsomes, shifting the metabolic "soft spot" to the methyl group itself[1].
-
Fluorination: Replacing metabolically labile methyl groups with trifluoromethyl ( −CF3 ) groups blocks aliphatic hydroxylation due to the strong C-F bond energy, significantly extending the half-life.
-
Scaffold Hopping / Bioisosterism: If the isoxazole ring itself remains a liability, replacing it with an oxazole, pyrazole, or 1,2,4-oxadiazole can drastically improve stability. For example, replacing ester linkages with heteroaromatic rings like isoxazoles and oxazoles has been shown to drastically improve stability in plasma and whole blood while retaining target affinity[3]. Furthermore, highly optimized isoxazole derivatives (such as the σ2 receptor ligand WLB-89462) can achieve excellent metabolic stability across species (HLM, RLM, MLM) when the surrounding steric environment restricts CYP access[4].
References
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In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 Source: Drug Metabolism and Disposition URL:[Link]
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Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: Metabolites URL:[Link]
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Isosteric Replacement of Ester Linkage of Lysophospholipids with Heteroaromatic Rings Retains Potency and Subtype Selectivity Source: Chemical and Pharmaceutical Bulletin URL:[Link]
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Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties Source: Journal of Medicinal Chemistry URL:[Link]
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A Technical Guide to the Discovery of Novel Pyrazole Compounds as Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rise of the Pyrazole Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] They function as molecular switches by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] This has made the human kinome—the full complement of over 500 kinases—one of the most critical target classes for modern drug discovery.[2][4]
The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized the treatment of many cancers.[1][3] A significant portion of these successful therapeutics is built around a handful of "privileged scaffolds"—core chemical structures that are uniquely suited for binding to the ATP pocket of kinases. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has unequivocally emerged as one of the most important privileged scaffolds in medicinal chemistry.[5][6][7] Its metabolic stability, synthetic tractability, and ability to form critical hydrogen bond interactions with the kinase hinge region make it an ideal foundation for inhibitor design.[5][8]
This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of novel pyrazole-based kinase inhibitors. It moves beyond simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into rational design, synthesis, and biological evaluation.
Chapter 1: Medicinal Chemistry & Rational Design of Pyrazole Inhibitors
The design of a successful kinase inhibitor is a balancing act between achieving high potency for the intended target and maintaining selectivity across the highly conserved kinome. The pyrazole scaffold provides an excellent starting point, and its potency and selectivity are modulated through strategic chemical modifications—a process known as a Structure-Activity Relationship (SAR) study.[9][10]
The Core Interaction: Hinge Binding
The primary role of the pyrazole core is to act as a stable anchor that presents key hydrogen bond donors and acceptors to the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[11][12] This interaction mimics the binding of the adenine ring of ATP. Molecular docking studies often reveal that one of the pyrazole's nitrogen atoms forms a hydrogen bond with the backbone amide of a key residue in the hinge, while a substituent on the pyrazole (commonly an amino group) forms a second hydrogen bond.[12][13] This two-point anchor is critical for high-affinity binding.
Structure-Activity Relationship (SAR) and Scaffold Decoration
Once the core interaction is established, the remainder of the molecule is optimized to exploit other pockets within the ATP-binding site. A typical SAR strategy involves systematically modifying different positions on the pyrazole ring and its substituents.[9][14]
-
Solvent-Exposed Region: Substituents can be directed towards the solvent-exposed region of the active site. This is often an ideal position to introduce moieties that improve solubility and other pharmacokinetic properties without disrupting binding affinity.[15]
-
Hydrophobic Pocket: A deep, lipophilic pocket often exists near the hinge region. Appending hydrophobic groups, such as a fluorinated phenyl ring, to the pyrazole scaffold can lead to a significant increase in potency by occupying this pocket and establishing favorable van der Waals interactions.[12][16]
-
Selectivity Pockets: Subtle differences in the amino acid residues lining the ATP-binding site between different kinases can be exploited to achieve selectivity. For instance, the presence of a unique glutamic acid residue (E966) in JAK1 can be targeted by incorporating a basic pyrazole group, forming a hydrogen bond that enhances selectivity over JAK2.[17]
The logical process of an SAR study is to iteratively synthesize and test analogs, where each modification provides data on the chemical requirements for optimal binding.
Caption: Logic of a Structure-Activity Relationship (SAR) study.
Advanced Strategy: Macrocyclization for Enhanced Selectivity
A significant challenge in kinase inhibitor design is achieving selectivity. One innovative strategy to overcome this is macrocyclization.[15] This involves tethering two points of a linear, often promiscuous, inhibitor together with a chemical linker to create a macrocycle.[18] This conformational constraint can "lock" the inhibitor into a bioactive conformation that is highly favorable for one specific kinase target but unfavorable for others, thus dramatically improving the selectivity profile.[13][15]
Chapter 2: Key Kinase Targets & Signaling Pathways
Pyrazole-based inhibitors have demonstrated remarkable efficacy against several key kinase families implicated in cancer and inflammatory diseases.[19][20] Understanding the signaling pathways these kinases regulate is crucial for interpreting cellular data and predicting therapeutic effects.
Janus Kinases (JAKs)
The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling.[17] Upon cytokine binding, receptors dimerize, bringing JAKs into close proximity to phosphorylate and activate each other. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and inflammation. Dysregulation of the JAK/STAT pathway is a driver of myeloproliferative neoplasms and autoimmune diseases.[11] Pyrazole-based inhibitors like Ruxolitinib are potent JAK1/2 inhibitors that block this signaling cascade.[7][17]
Caption: Inhibition of the JAK/STAT signaling pathway.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that act as the engine of the cell cycle.[21] Their activity is tightly regulated by binding to cyclin proteins. In many cancers, the CDK/cyclin machinery is deregulated, leading to uncontrolled cell proliferation. Pyrazole-based compounds have been developed as potent pan-CDK inhibitors that can induce cell cycle arrest and apoptosis in cancer cells.[21][22]
Aurora Kinases
The Aurora kinase family (A, B, and C) are critical regulators of mitosis.[16] Overexpression of Aurora kinases is common in many tumors and is associated with chromosomal instability and poor prognosis. Pyrazole-based compounds like Tozasertib have been developed as pan-Aurora kinase inhibitors, showing activity against a broad range of tumor types in clinical trials.[7]
Chapter 3: Experimental Workflows and Protocols
The discovery and validation of a novel kinase inhibitor follow a structured workflow, progressing from initial screening to detailed cellular characterization.
Caption: High-level workflow for kinase inhibitor discovery.
Protocol 1: General Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors
This protocol describes a common multi-step synthesis for creating a library of pyrazole-based inhibitors, adapted from methodologies used to generate macrocyclic precursors.[15]
Rationale: This synthetic route is versatile, allowing for diversification at two key points: the initial pyrimidine substitution (targeting the solvent region) and the secondary nucleophilic substitution (introducing linkers or other functional groups).
Step 1: Nucleophilic Substitution on Pyrazole Carboxylate
-
To a solution of methyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in isopropanol, add triethylamine (TEA, 3.0 eq).
-
Add the desired 2,4-dichloropyrimidine derivative (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 24-72 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the substituted pyrimidine intermediate.
Step 2: Secondary Nucleophilic Substitution
-
Dissolve the product from Step 1 (1.0 eq) in ethanol in a microwave vial.
-
Add the desired amine linker (e.g., a Boc-protected diamine, 1.5 eq) and TEA (3.0 eq).
-
Heat the reaction in a microwave reactor at 80-120°C for 3-8 hours.
-
Monitor the reaction for completion. Cool, concentrate, and purify by column chromatography to yield the fully elaborated, protected inhibitor.
Step 3: Saponification
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Heat the mixture to 55°C and stir for 18 hours or until LC-MS indicates complete conversion of the ester to the carboxylic acid.
-
Cool the reaction, acidify with 1M HCl to pH ~4-5, and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and use the resulting carboxylic acid in the next step, often without further purification.
Self-Validation: Each step's success is validated through analytical techniques. TLC provides a rapid check for reaction progress. LC-MS confirms the mass of the desired product. ¹H NMR and ¹³C NMR are required to confirm the structure of the final compounds.
Protocol 2: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and sensitive method to assess the direct binding of an inhibitor to a purified kinase.[15]
Rationale: Ligand binding stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) correlates with the binding affinity of the compound.
Materials:
-
Purified recombinant kinase of interest.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Test compounds dissolved in DMSO.
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection.
Procedure:
-
Prepare a master mix containing the kinase and SYPRO Orange dye in assay buffer. The final concentration of kinase is typically 1-2 µM, and the final dye concentration is 5x.
-
Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of the test compound from a DMSO stock plate to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.
-
Place the plate in the qPCR instrument.
-
Run a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition. Calculate ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated well.
Self-Validation: The assay includes a no-ligand (DMSO) control to establish the baseline Tm of the protein. A known inhibitor, if available, should be used as a positive control. A significant and dose-dependent ΔTm provides confidence in a true binding event.
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50 or IC50).
Rationale: This assay provides a phenotypic readout of the inhibitor's effect. It integrates not only target inhibition but also cell permeability and potential off-target toxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells).[22]
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Test compounds serially diluted in DMSO.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole inhibitors in growth medium from DMSO stocks. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO only (vehicle control) and wells with medium only (no-cell control).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Process the data:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation: The inclusion of vehicle (DMSO) controls is critical to define 100% viability. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control to ensure the assay is performing correctly.
Chapter 4: Case Study & Data Interpretation
To illustrate the drug discovery process, consider a hypothetical SAR study based on a 4-amino-1H-pyrazole scaffold targeting CDK14, a member of the TAIRE subfamily of CDKs implicated in cancer.[22] The goal is to improve potency and cellular activity.
Table 1: SAR of 4-Amino-1H-pyrazole Analogs against CDK14
| Compound ID | R1 Group (at C3) | R2 Group (at N1) | CDK14 Biochemical IC50 (nM) | HCT116 Proliferation IC50 (µM) |
| Lead-01 | Phenyl | Isopropyl | 150 | > 10 |
| ANA-02 | 4-Fluorophenyl | Isopropyl | 75 | 5.2 |
| ANA-03 | 4-Chlorophenyl | Isopropyl | 60 | 3.8 |
| ANA-04 | 4-Methoxyphenyl | Isopropyl | 250 | > 10 |
| ANA-05 | 4-Chlorophenyl | Cyclopentyl | 25 | 1.1 |
| ANA-06 | 4-Chlorophenyl | tert-Butyl | 180 | 8.5 |
| ANA-07 | 4-Chlorophenyl | Acrylamide | 5 (covalent) | 0.5 |
Data Interpretation & Causality:
-
R1 Modification (Hydrophobic Pocket): Comparing Lead-01 to ANA-02 and ANA-03 demonstrates that adding small, electron-withdrawing halogens to the phenyl ring improves biochemical potency. This suggests the 4-position of the phenyl ring is interacting with a hydrophobic pocket that tolerates these substituents.[16] The methoxy group in ANA-04 is likely too bulky or electronically unfavorable, reducing potency.
-
R2 Modification (Solvent-Exposed Region): With the optimal 4-chlorophenyl group fixed at R1, modifications were made at R2. Moving from an isopropyl (ANA-03 ) to a larger cyclopentyl group (ANA-05 ) significantly boosted both biochemical and cellular potency. This indicates a larger pocket in this region. However, the bulky tert-butyl group (ANA-06 ) was detrimental, likely due to a steric clash.
-
Covalent Inhibition Strategy: ANA-07 introduces an acrylamide "warhead" at R2. This group is designed to form a covalent bond with a nearby cysteine residue in the ATP binding site.[22] This resulted in a dramatic increase in both biochemical and cellular potency, highlighting the power of a targeted covalent inhibition strategy. The improved cellular potency also suggests this modification does not negatively impact cell permeability.
Chapter 5: Future Perspectives
The field of pyrazole-based kinase inhibitors continues to evolve. While the focus has been on ATP-competitive inhibitors, challenges such as acquired resistance due to kinase domain mutations remain.[1][3] Future directions include:
-
Allosteric Inhibitors: Targeting sites other than the highly conserved ATP pocket to achieve greater selectivity and overcome resistance.
-
PROTACs: Developing Proteolysis-Targeting Chimeras that use a pyrazole scaffold to bind to a target kinase and recruit an E3 ligase, leading to the kinase's degradation rather than just its inhibition.
-
Kinase Pseudocatalytic Domain Inhibitors: Targeting the non-catalytic functions of kinases, which are increasingly recognized as important in disease.
The pyrazole scaffold, with its proven track record and synthetic versatility, will undoubtedly remain a cornerstone of these next-generation strategies, continuing to shape the future of targeted therapy.[23]
References
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]
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Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]
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Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available at: [Link]
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Physicochemical properties of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
An in-depth technical analysis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1178218-31-9) reveals a highly specialized, dual-pharmacophore building block engineered for modern epigenetic drug discovery. By fusing a 3,5-dimethylpyrazole core with an isoxazole vector, this molecule serves as an advanced acetyl-lysine (KAc) mimetic, primarily utilized in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors.
This whitepaper dissects the physicochemical rationale, structural biology, and synthetic methodologies required to effectively deploy this fragment in rational drug design.
Physicochemical Profiling & ADME Predictors
In fragment-based drug discovery (FBDD), the physicochemical properties of a starting scaffold dictate its trajectory through the lead optimization process. 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is explicitly designed to maximize ligand efficiency while preserving a strict "molecular weight budget" for subsequent functionalization at the C4-amine position[1].
Table 1: Quantitative Physicochemical Data and Pharmacokinetic Implications
| Molecular Descriptor | Value | Causality & Pharmacokinetic Implication |
| Molecular Weight | 192.22 g/mol | Highly optimal for FBDD. Leaves a ~300 Da budget for the addition of hinge-binding or solvent-exposed motifs before hitting the Lipinski limit. |
| Calculated LogP | 1.12 | Strikes an ideal balance between aqueous solubility and passive lipid bilayer permeability, minimizing hydrophobic trapping in off-target lipid sinks. |
| Topological Polar Surface Area (TPSA) | 69.87 Ų | Well below the 140 Ų threshold limit, ensuring excellent oral bioavailability and potential for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 1 | The single primary amine minimizes the energetic desolvation penalty required to transition from an aqueous environment into a hydrophobic protein pocket. |
| Hydrogen Bond Acceptors | 5 | Provides multiple heteroatom vectors (pyrazole N, isoxazole N/O) for critical hydrogen-bonding networks within target active sites. |
| Rotatable Bonds | 2 | High structural rigidity translates to a exceptionally low entropic penalty ( ΔS ) upon binding to rigid protein domains like the BET bromodomain. |
Structural Biology: The KAc Mimetic Mechanism
The architectural brilliance of this molecule lies in its mimicry of acetylated lysine, the endogenous substrate for epigenetic "reader" proteins such as BRD4. The 3,5-dimethylpyrazole moiety is a privileged KAc mimetic[2].
The causality of this interaction is driven by both enthalpy and entropy:
-
Enthalpic Driving Force: The unalkylated nitrogen (N2) of the pyrazole ring acts as a precise hydrogen bond acceptor for the highly conserved Asn140 residue in the BRD4 binding pocket. Simultaneously, the π -system of the pyrazole engages in water-mediated hydrogen bonding with Tyr97[2].
-
Entropic Driving Force: The 3,5-dimethyl substitution pattern is not arbitrary. These methyl groups are sterically calibrated to displace high-energy, ordered water molecules from the hydrophobic WPF (Trp-Pro-Phe) shelf, resulting in a favorable release of solvent entropy.
-
Vectorization via Isoxazole: The N1-linked isoxazol-4-ylmethyl group acts as a rigid extension vector, directing the molecule into the ZA channel of the bromodomain to establish secondary van der Waals interactions, thereby increasing target residence time.
Figure 1: Mechanistic binding model of the 3,5-dimethylpyrazole scaffold within the BRD4 pocket.
Synthetic Methodology & Self-Validating Protocols
The synthesis of this fragment requires strict regiocontrol to ensure alkylation occurs exclusively at the N1 position of the pyrazole, followed by a mild reduction that preserves the integrity of the isoxazole ring[3].
Figure 2: Two-step synthetic workflow for 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine.
Protocol 3.1: Regioselective N-Alkylation
Causality Rationale: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the pyrazolide anion. Potassium carbonate ( K2CO3 ) acts as a mild, heterogeneous base that deprotonates the pyrazole without triggering base-catalyzed ring-opening of the sensitive isoxazole electrophile.
-
Initiation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to pre-form the pyrazolide anion.
-
Electrophile Addition: Add 4-(chloromethyl)isoxazole (1.1 eq) dropwise. Elevate the temperature to 80°C.
-
Self-Validation (QC Check): After 4 hours, sample the reaction mixture. Perform LC-MS analysis. The reaction is validated as complete when the starting material peak ( [M+H]+=142 ) is entirely replaced by the intermediate mass ( [M+H]+=223 ).
-
Workup: Quench the reaction with ice water to precipitate the intermediate. Filter, wash with cold water, and dry under high vacuum to yield 1-(isoxazol-4-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Protocol 3.2: Chemoselective Nitro Reduction
Causality Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is utilized because it efficiently reduces the nitro group to a primary amine at room temperature without cleaving the N-O bond of the isoxazole ring, which can occur under harsher reducing conditions (e.g., dissolving metal reductions).
-
Initiation: Dissolve the intermediate from Protocol 3.1 in MS-grade Methanol (0.1 M). Degas the solution by bubbling nitrogen for 10 minutes.
-
Catalysis: Carefully add 10% Pd/C (0.1 eq by weight). Purge the flask with hydrogen gas ( H2 ) via a balloon and stir vigorously at room temperature.
-
Self-Validation (QC Check): Monitor hydrogen uptake. The reaction is complete when H2 consumption ceases (typically 2-4 hours). Validate via thin-layer chromatography (TLC); the product will exhibit high polarity and stain strongly with ninhydrin (indicating a primary amine).
-
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the final product: 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine.
Biophysical Characterization (ITC)
To validate the synthesized building block's efficacy as a KAc mimetic prior to further derivatization, Isothermal Titration Calorimetry (ITC) is the gold standard.
-
Preparation: Dialyze recombinant BRD4(D1) protein into a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.5% TCEP.
-
Titration: Inject the synthesized fragment (1 mM in syringe) into the protein solution (50 μ M in cell) over 20 injections at 25°C.
-
Data Interpretation: A successful binding event will yield a classic sigmoidal isotherm. The thermodynamic signature should be heavily enthalpy-driven ( ΔH<0 ), confirming the establishment of the critical hydrogen bonds with Asn140 and Tyr97[4].
References
-
Zhao, Y., et al. "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor." National Center for Biotechnology Information (PMC). URL:[Link]
-
Royal Society of Chemistry. "Fragment-based discovery of BET inhibitors." MedChemComm. URL:[Link]
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Preliminary toxicological evaluation of isoxazole-containing molecules
The Isoxazole Scaffold in Drug Design: Mechanistic Liabilities and Toxicological Evaluation Framework
The isoxazole ring is a privileged heterocyclic scaffold widely deployed in medicinal chemistry, featured prominently in anti-inflammatory agents (e.g., leflunomide, valdecoxib) and modern epigenetic modulators like Bromodomain and Extra-Terminal domain (BET) inhibitors[1][2]. However, the inclusion of this five-membered ring introduces significant idiosyncratic drug toxicity (IDT) risks. This whitepaper provides an in-depth mechanistic analysis of isoxazole bioactivation and establishes a field-proven, self-validating framework for its preliminary toxicological evaluation.
Mechanistic Basis of Isoxazole Bioactivation and Toxicity
The primary toxicological liability of the isoxazole ring lies in its susceptibility to cytochrome P450-mediated ring scission. Unlike oxazoles, which typically undergo oxidative metabolism, the adjacent nitrogen and oxygen atoms in isoxazoles create a weak N-O bond prone to reductive and base-catalyzed cleavage[3][4].
CYP450-Mediated Ring Scission
The bioactivation of 3-unsubstituted isoxazoles (such as leflunomide) is driven by the ferrous state of the CYP450 enzyme. The mechanism proceeds as follows:
-
Lewis Acid Coordination : The P450Fe(II) heme coordinates to the isoxazolyl oxygen or nitrogen, withdrawing electron density[3].
-
C3-H Deprotonation : This coordination drastically lowers the pKa of the C3 proton, allowing a weakly basic active-site amino acid or water molecule to abstract it[3].
-
β-Elimination : The resulting carbanion triggers a concerted β-elimination, cleaving the N-O bond to generate a highly reactive α -cyanoenol or enimine intermediate[3][4].
Downstream Hepatotoxicity: ER Stress and MAPK Activation
Once formed, these reactive electrophiles covalently bind to nucleophilic residues on cellular proteins. This adduction disrupts protein folding, triggering severe Endoplasmic Reticulum (ER) stress[5][6]. The cell initiates the Unfolded Protein Response (UPR), characterized by the upregulation of CHOP, ATF4, and spliced XBP1[5][6]. Concurrently, the protein damage activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade—specifically JNK and ERK1/2—which ultimately drives the hepatocyte toward apoptosis or necrosis[5][6].
Caption: Mechanistic pathway of isoxazole ring opening leading to ER stress, MAPK activation, and toxicity.
Strategic Toxicological Evaluation Framework
To accurately assess the IDT risk of novel isoxazole-containing candidates, researchers must employ a tiered evaluation strategy that bridges cell-free biochemical trapping with physiologically relevant cellular models.
Quantitative Structure-Toxicity Relationship (QSTR) Data
The causality of the C3 proton in driving toxicity is best demonstrated by comparing unsubstituted isoxazoles with their 3-methylated counterparts. Blocking the C3 position sterically and electronically prevents deprotonation, effectively shutting down the ring-opening pathway[3][4].
Table 1: Comparative Bioactivation and Cytotoxicity Profiles
| Compound Architecture | C3 Substitution | CYP450 Bioactivation Rate | Reactive Metabolite Trapping | Hepatotoxicity (HepaRG ATP Depletion) |
| 3-Unsubstituted (e.g., Leflunomide) | -H | High (N-O Cleavage) | High ( α -cyanoenol adducts) | Severe ( IC50 < 50 µM) |
| 3-Methyl-Isoxazole | -CH 3 | Negligible | None Detected | Mild ( IC50 > 300 µM) |
| 3,5-Dimethylisoxazole (BET Inhibitors) | -CH 3 | Moderate | Moderate (Quinone-methides) | Moderate ( IC50 ~150 µM) |
Note: While 3,5-dimethylisoxazoles resist traditional ring scission, deep neural modeling and LC-MS validation have shown they can still undergo bioactivation into extended quinone-methides[1][2].
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality checks to ensure data integrity.
Protocol A: Reactive Metabolite Trapping in Human Liver Microsomes (HLM)
Causality Rationale: Reactive metabolites are transient and cannot be measured directly. We use Glutathione (GSH) as a "soft" nucleophile to trap quinones/enimines[1][2], and Potassium Cyanide (KCN) as a "hard" nucleophile to trap iminium ions. The formation of stable adducts serves as a quantifiable surrogate for protein binding risk.
-
Incubation Mixture Preparation : In a 1.5 mL Eppendorf tube, combine 1 mg/mL pooled HLM, 10 µM of the isoxazole test compound, and 5 mM GSH (or 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation Check: Always run a parallel negative control lacking NADPH to confirm that adduct formation is strictly CYP450-dependent.
-
Incubation & Quenching : Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Protein Precipitation : Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
LC-HRMS/MS Analysis : Transfer the supernatant to LC vials. Analyze via High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) using neutral loss scanning (loss of 129 Da for γ -glutamyl cleavage) to identify GSH adducts.
Caption: Step-by-step workflow for reactive metabolite trapping using human liver microsomes and LC-HRMS.
Protocol B: ER Stress and Cytotoxicity Evaluation in HepaRG Cells
Causality Rationale: Standard HepG2 cells lack physiologically relevant CYP450 expression, leading to false negatives for bioactivation-driven toxicity. Differentiated HepaRG cells express CYP1A2, CYP2C9, and CYP3A4 at levels comparable to primary human hepatocytes, making them the superior model for isoxazole evaluation[5].
-
Cell Culture : Seed differentiated HepaRG cells in 96-well plates at a density of 70,000 cells/well. Allow 48 hours for monolayer stabilization.
-
Compound Exposure : Treat cells with the isoxazole compound across a concentration gradient (1 µM to 300 µM) for 6 and 24 hours.
-
ER Stress Rescue (Mechanistic Validation) : In a parallel set of wells, pre-treat cells with 2 mM 4-phenylbutyrate (4-PBA), a chemical chaperone and ER stress inhibitor, for 2 hours prior to isoxazole exposure[5][6]. Self-Validation Check: If toxicity is truly driven by ER stress, 4-PBA pre-treatment will partially rescue cellular ATP levels[5].
-
Biomarker Quantification :
Mitigation Strategies in Lead Optimization
If a preliminary evaluation flags an isoxazole candidate for high bioactivation risk, medicinal chemists should employ the following structural interventions:
-
C3-Substitution : As demonstrated in Table 1, introducing a methyl, halogen, or cyclopropyl group at the C3 position prevents the initial deprotonation event required for N-O bond cleavage[3][4].
-
Bioisosteric Replacement : Replace the isoxazole with an oxazole or a pyrazole. Oxazoles resist reductive cleavage due to differing electronegativity profiles, while pyrazoles lack the fragile N-O bond entirely, eliminating the α -cyanoenol liability.
References
-
Kalgutkar, A. S., et al. (2003). "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide to Its Active Alpha-Cyanoenol Metabolite A771726: Mechanistic Similarities with the Cytochrome P450-Catalyzed Dehydration of Aldoximes." Drug Metabolism and Disposition.[Link]
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Ren, Z., et al. (2017). "Endoplasmic reticulum stress and MAPK signaling pathway activation underlie leflunomide-induced toxicity in HepG2 Cells." Toxicology.[Link]
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Flynn, N. R., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Metabolites.[Link]
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Application Notes & Protocols: Analytical Methods for the Quantification of Pyrazole Derivatives in Biological Samples
Abstract
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate quantification of these compounds and their metabolites in biological matrices such as plasma, urine, and tissue is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of pyrazole derivatives. We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, with a strong emphasis on the gold-standard technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-proven protocols and method validation strategies adhering to regulatory guidelines are presented to ensure data integrity and reliability.
Introduction: The Significance of Pyrazole Quantification
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][3] The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the ability to precisely measure the concentration of pyrazole-based drugs and their metabolites in biological fluids is a cornerstone of drug development.
The primary challenges in bioanalysis stem from the complex nature of biological matrices and the often low concentrations of the analytes of interest.[4][5] Endogenous components such as proteins, lipids, and salts can interfere with the analysis, leading to inaccurate results.[4] This necessitates the development of highly selective and sensitive analytical methods. While various techniques exist, LC-MS/MS has emerged as the premier analytical tool for the quantitative analysis of pharmaceuticals in biological samples due to its superior sensitivity, specificity, and high-throughput capabilities.[6]
The Analytical Workflow: A Strategic Approach
A successful bioanalytical method is a well-orchestrated sequence of steps, each optimized to ensure the final data is accurate and reproducible. The general workflow for the quantification of pyrazole derivatives can be visualized as follows:
Caption: Decision tree for selecting a sample preparation method.
LC-MS/MS Method Development: The Core of the Analysis
The heart of the quantitative method lies in the coupling of liquid chromatography for separation with tandem mass spectrometry for detection.
Chromatographic Separation
The goal of chromatography is to separate the pyrazole derivative from endogenous matrix components and any of its metabolites.
-
Column Selection: Reversed-phase chromatography using a C18 column is the most common starting point for the analysis of small molecule drugs like pyrazole derivatives. [7]For more polar pyrazoles, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be more appropriate.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid helps to protonate the analyte, which is beneficial for positive ion electrospray ionization.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex biological samples as it allows for the effective elution of compounds with a wide range of polarities and helps to clean the column between injections.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the analyte.
-
Ionization Source: Electrospray ionization (ESI) is the most commonly used ionization technique for pyrazole derivatives, typically in positive ion mode.
-
Multiple Reaction Monitoring (MRM): In MRM mode, the first quadrupole (Q1) is set to select the protonated molecular ion of the pyrazole derivative (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds. [8] Table 1: Example LC-MS/MS Parameters for a Hypothetical Pyrazole Derivative
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection. |
| Ionization Mode | ESI Positive | Pyrazole nitrogen atoms are readily protonated. |
| MRM Transition | e.g., m/z 350.2 -> 185.1 | Specific precursor-product ion pair for the analyte. |
| Collision Energy | 25 eV (Optimized) | Energy required to induce characteristic fragmentation. |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose. [9]The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). [10] Table 2: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion: A Pathway to Reliable Bioanalysis
The accurate quantification of pyrazole derivatives in biological samples is a critical component of drug development and clinical research. A well-developed and validated LC-MS/MS method, built upon a foundation of efficient sample preparation, provides the necessary sensitivity, selectivity, and reliability to generate high-quality data. By understanding the principles behind each step of the analytical process and adhering to rigorous validation standards, researchers can ensure the integrity of their results and contribute to the advancement of pyrazole-based therapeutics.
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Protocol for Cell-Based Assays Involving Pyrazole Compounds: A Guide for Drug Discovery and Development
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have cemented its importance in drug design.[1][2] This versatility has led to the development of a multitude of FDA-approved drugs across a wide therapeutic spectrum, from the anti-inflammatory celecoxib (Celebrex) to the erectile dysfunction treatment sildenafil (Viagra).[3][4][5]
In recent years, pyrazole derivatives have gained significant traction as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[6] Pyrazole-based compounds have been successfully designed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK), thereby modulating cell cycle progression, inflammation, and apoptosis.[7][8][9][10]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of pyrazole compounds in cell-based assays. It is designed to offer not just step-by-step instructions, but also the scientific rationale behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data.
Part 1: Pre-Experimental Considerations: Foundational Steps for Assay Success
The reliability of any cell-based assay is fundamentally dependent on the quality and handling of the test compounds. Pyrazole compounds, like many small molecules, require careful consideration of their physicochemical properties to ensure accurate and interpretable results.
Compound Quality, Handling, and Storage
-
Purity and Identity Verification: Always source pyrazole compounds from reputable suppliers who provide a certificate of analysis (CoA) detailing the compound's purity and identity, confirmed by methods such as NMR spectroscopy and mass spectrometry.[2]
-
Storage: Most solid pyrazole compounds are stable at room temperature for short periods. For long-term storage, it is recommended to store them at -20°C.[11]
-
Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving pyrazole compounds due to its broad solubilizing capacity.[12] Always use sterile, cell-culture grade DMSO.[13]
-
Concentrated Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This minimizes the final concentration of DMSO in the cell culture medium, which can have cytotoxic effects at concentrations above 0.5%.[4][13][14]
-
Dissolution: To prepare a 10 mM stock solution, dissolve the appropriate mass of the pyrazole compound in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.[13]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11]
-
Solubility and Stability Assessment
The solubility of a pyrazole compound in aqueous cell culture media is a critical parameter that can significantly impact its effective concentration and, consequently, the experimental outcome.
-
Kinetic vs. Thermodynamic Solubility:
-
Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer. This is highly relevant for initial screening in cell-based assays.[15][16]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.[15][17]
-
-
Practical Solubility Assessment: Before initiating large-scale experiments, it is prudent to perform a simple solubility test. Prepare serial dilutions of the pyrazole compound from the DMSO stock into the cell culture medium to be used in the assay. Incubate for the intended duration of the experiment and visually inspect for any precipitation.
Potential for Assay Interference
Pyrazole compounds, due to their aromatic nature, can potentially interfere with certain assay readouts. Awareness of these potential artifacts is crucial for accurate data interpretation.
-
Fluorescence-Based Assays: Some pyrazole derivatives can exhibit intrinsic fluorescence or act as quenchers of fluorescent signals.[18][19][20][21] It is essential to run parallel control experiments with the compound in the absence of cells to assess its contribution to the fluorescence signal.
-
Luminescence-Based Assays: Pyrazole compounds have the potential to inhibit luciferase enzymes, which are commonly used in reporter gene and cytotoxicity assays.[22][23][24][25] If using a luciferase-based assay, it is advisable to perform a counter-screen against the luciferase enzyme itself to rule out direct inhibition.
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit proteins, leading to false-positive results. This can often be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[26]
Part 2: Core Protocols for Evaluating Pyrazole Compounds
This section provides detailed, step-by-step protocols for fundamental cell-based assays to characterize the biological activity of pyrazole compounds.
Cytotoxicity and Cell Viability Assays
Determining the cytotoxic potential of a pyrazole compound is a primary step in its characterization. The MTT and LDH assays are two widely used methods to assess cell viability and membrane integrity, respectively.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in fresh culture medium. The final DMSO concentration should not exceed 0.5%.[13] Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[9][28][29][30]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.[9]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Reagent Addition | To cells | To supernatant |
| Incubation Time | 2-4 hours (MTT) | Up to 30 minutes (LDH reaction) |
| Pros | High throughput, well-established | Measures acute cytotoxicity, non-destructive to remaining cells |
| Cons | Can be affected by metabolic changes | Less sensitive for long-term studies |
Table 1: Comparison of MTT and LDH Cytotoxicity Assays.
Apoptosis Assays
Many pyrazole-based kinase inhibitors exert their anti-cancer effects by inducing apoptosis. The following assays are fundamental for detecting and quantifying apoptotic cell death.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazole compound as described previously.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry.
Protocol:
-
Cell Harvesting: Following treatment with the pyrazole compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V Binding: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Target Engagement and Downstream Signaling Analysis: Western Blotting
For pyrazole compounds designed as kinase inhibitors, it is crucial to demonstrate that they engage their intended target and modulate downstream signaling pathways. Western blotting is a powerful technique for this purpose.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the pyrazole compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[31]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[32]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein level of the target.[33]
Part 3: Data Interpretation and Troubleshooting
Data Analysis
-
IC50/EC50 Determination: For cytotoxicity and functional assays, plot the dose-response data and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Western Blot Quantification: Use densitometry software to quantify the band intensities on Western blots. Express the level of phosphorylated protein as a ratio to the total protein level.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, compound precipitation. | Ensure uniform cell suspension, use calibrated pipettes, visually inspect for compound precipitation. |
| No or weak signal in positive control | Reagent degradation, incorrect assay procedure, instrument malfunction. | Check reagent expiration dates, review the protocol, ensure the instrument is functioning correctly.[34] |
| High background signal | Compound interference (autofluorescence, etc.), non-specific antibody binding. | Run compound-only controls, optimize blocking conditions and antibody concentrations for Western blotting. |
| Inconsistent dose-response curve | Compound instability, off-target effects at high concentrations. | Prepare fresh compound dilutions, test a wider concentration range, consider counter-screens. |
Table 2: Troubleshooting Guide for Cell-Based Assays with Pyrazole Compounds.
Visualizations
Figure 1: General experimental workflow for evaluating pyrazole compounds.
Figure 2: Inhibition of a generic kinase signaling pathway by a pyrazole compound.
Figure 3: Decision tree for troubleshooting common issues in cell-based assays.
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Application of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine in Cancer Cell Lines: A Technical Guide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides detailed application notes and experimental protocols for the investigation of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine (herein referred to as Compound X) in cancer cell lines. Drawing upon the extensive body of research highlighting the anticancer potential of pyrazole and isoxazole derivatives, this document outlines methodologies to assess the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this novel compound. The protocols provided are intended for researchers in oncology, drug discovery, and cell biology to systematically evaluate the therapeutic potential of Compound X.
Introduction: The Rationale for Investigating Compound X
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents. Heterocyclic compounds, particularly those containing pyrazole and isoxazole scaffolds, have emerged as a promising class of anticancer agents due to their diverse biological activities.[1][2] These core structures are present in numerous FDA-approved drugs and clinical candidates, underscoring their significance in medicinal chemistry.[3]
-
Pyrazole Derivatives: This class of compounds has been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects.[3] Their mechanisms of action are varied, often involving the inhibition of key signaling molecules crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]
-
Isoxazole Derivatives: Similarly, the isoxazole moiety is a well-established pharmacophore in cancer research.[2] Isoxazole-containing compounds have been identified as inhibitors of critical cancer-related targets, including protein kinases and heat shock protein 90 (Hsp90), and have been shown to induce apoptosis and inhibit tumor cell migration.[6][7]
Compound X, 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine, is a hybrid molecule that integrates both the pyrazole and isoxazole motifs.[8] This unique structural combination presents a compelling hypothesis that it may exhibit synergistic or enhanced anticancer activity by interacting with multiple cellular targets. Based on the established roles of its constituent scaffolds, it is postulated that Compound X may function as a kinase inhibitor, disrupting signaling pathways essential for tumor cell growth and survival.
This guide provides the foundational protocols to test this hypothesis by determining the compound's effect on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Postulated Mechanism of Action: Kinase Inhibition
Many pyrazole and isoxazole derivatives exert their anticancer effects by targeting protein kinases within critical signaling pathways that are often dysregulated in cancer.[4][9] A plausible mechanism of action for Compound X is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR, or downstream kinases in the MAPK and PI3K/AKT pathways. These pathways are central regulators of cell proliferation, survival, and angiogenesis.
Caption: Postulated mechanism of Compound X targeting key kinase signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent cytotoxic effect of Compound X on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11][12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.[14]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Agitate the plate gently for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if Compound X induces apoptosis or necrosis in cancer cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15] Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][17]
Materials:
-
Cancer cell lines
-
6-well plates
-
Compound X
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at concentrations around its IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[19]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][14][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of Compound X on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
6-well plates
-
Compound X
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)[20]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at relevant concentrations for 24-48 hours.
-
Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding the pellet drop-wise into ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C (or overnight at -20°C).[14][20]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the pellet in PI staining solution containing RNase A to degrade RNA.[14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[14]
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.[20]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Western Blotting
Objective: To assess the effect of Compound X on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/AKT or MAPK).
Principle: Western blotting is a technique used to detect specific proteins in a sample.[21][22] Proteins are first separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein.[22][23] Phospho-specific antibodies can be used to detect changes in protein activation.[24]
Materials:
-
Cancer cell lines
-
Compound X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with Compound X for a specified time, then lyse the cells on ice using lysis buffer.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[22][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., β-actin) to ensure equal protein loading.[24]
Data Presentation: Expected Results
The following tables represent hypothetical data to illustrate potential outcomes from the described experiments.
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 4.5 |
Table 2: Apoptosis Induction by Compound X in MDA-MB-231 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 0 | 94.1 | 3.5 | 2.4 |
| Compound X | 1.5 (IC50/2) | 75.3 | 18.2 | 6.5 |
| Compound X | 3.0 (IC50) | 42.6 | 41.5 | 15.9 |
Table 3: Cell Cycle Distribution in HCT116 Cells after Compound X Treatment (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 | 28.1 | 16.7 |
| Compound X | 2.25 (IC50/2) | 68.9 | 15.4 | 15.7 |
| Compound X | 4.5 (IC50) | 76.3 | 8.9 | 14.8 |
Conclusion and Future Directions
The protocols outlined in this technical guide provide a comprehensive framework for the initial preclinical evaluation of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a robust data package to determine its potential as an anticancer agent. Positive results from these assays would warrant further investigation into its precise molecular targets through techniques like kinome screening and more detailed Western blot analyses of relevant signaling pathways. Ultimately, these in vitro studies are a critical first step in the journey of developing novel and effective cancer therapeutics.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][18]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33265–33283.
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El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5‑e][1][18]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Semantic Scholar.
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Application Note: In Vivo Experimental Design for Evaluating the Anti-Tumor Efficacy of Novel Pyrazole Derivatives
Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Application: Oncology Xenograft Models (Subcutaneous)
Introduction & Scientific Rationale
Pyrazole derivatives—characterized by a rigid, five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as a highly versatile scaffold in modern medicinal chemistry. The rigid planar structure of the pyrazole moiety enhances binding affinity to biological targets, while the nitrogen atoms provide essential hydrogen-bond acceptor sites that facilitate deep interactions within kinase ATP-binding pockets[1].
Recent structural optimizations have yielded highly potent pyrazole and pyrazoline (unsaturated pyrazole) candidates that exhibit significant anti-proliferative activity. For instance, novel derivatives have demonstrated the ability to suppress tumor growth through the dose-dependent inhibition of the JAK/STAT signaling pathway[1], or by targeting HER2 and ELF3-MED23 interactions[2].
To successfully translate these in vitro mechanisms into clinical viability, researchers must deploy rigorous in vivo experimental designs. This application note outlines a self-validating, step-by-step murine xenograft protocol designed to definitively establish the causality between pyrazole derivative administration and tumor regression, while rigorously controlling for systemic toxicity.
Experimental Workflow
The following workflow establishes a controlled environment where baseline variables are normalized, ensuring that any observed phenotypic changes are directly attributable to the pyrazole derivative.
In vivo experimental workflow for testing pyrazole derivative efficacy.
Pre-Study Validation: Building a Self-Validating System
Before initiating the efficacy study, it is critical to establish causality between dose and systemic exposure. Operating an in vivo protocol without this validation risks confounding anti-tumor efficacy with generalized systemic toxicity.
-
Formulation Optimization: Pyrazole derivatives often exhibit poor aqueous solubility. Formulate the compound in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Causality: A stable microemulsion ensures consistent bioavailability and prevents precipitation at the injection site, which would otherwise lead to erratic absorption profiles.
-
Maximum Tolerated Dose (MTD) Determination: Administer ascending doses of the formulated pyrazole to non-tumor-bearing mice. The MTD is defined as the highest dose resulting in <10% body weight loss with no clinical signs of distress (e.g., piloerection, lethargy). Dosing in the efficacy phase must not exceed the MTD.
Detailed Experimental Protocol
Phase 1: Cell Culture and Preparation
-
Cultivate the target human cancer cell line (e.g., hepatocellular carcinoma Huh-7 or gastric cancer NCI-N87) in appropriate media (e.g., DMEM supplemented with 10% FBS)[1][2].
-
Harvest cells at 80% confluency during the logarithmic growth phase. Verify that cell viability exceeds 95% using Trypan Blue exclusion.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5×107 cells/mL.
-
Expert Insight: Matrigel provides a localized extracellular matrix environment rich in growth factors, which significantly accelerates initial tumor engraftment and vascularization, reducing inter-subject variability.
-
Phase 2: Animal Acclimatization and Inoculation
-
Utilize 6–8 week old female BALB/c nude mice. Acclimate the cohort for 7 days in specific pathogen-free (SPF) conditions prior to any handling.
-
Under brief isoflurane anesthesia, inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of each mouse.
Phase 3: Stratified Randomization and Dosing
-
Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .
-
Self-Validating Step: Do not initiate dosing immediately post-inoculation. Wait until tumors reach a mean volume of 100–150 mm³. Randomize mice into experimental groups (n=8/group) using a stratified block design based on tumor volume. This guarantees baseline equivalence across all cohorts.
-
Initiate the dosing regimen via intraperitoneal (IP) or oral (PO) routes based on PK data. Standard groups include:
-
Group 1: Vehicle Control (IP, daily)
-
Group 2: Positive Control (e.g., Sorafenib 30 mg/kg, PO, daily)[1]
-
Group 3: Pyrazole Derivative - Low Dose (e.g., 10 mg/kg, IP, daily)
-
Group 4: Pyrazole Derivative - High Dose (e.g., 30 mg/kg, IP, daily)
-
Phase 4: In-Life Monitoring & Necropsy
-
Measure tumor volumes and body weights 3 times per week. Body weight serves as a surrogate marker for compound toxicity; a sudden drop (>15%) necessitates an immediate dosing holiday.
-
At the study endpoint (e.g., Day 21 post-randomization, or when control tumors reach 1500 mm³), euthanize animals via CO₂ asphyxiation.
-
Excise and weigh the tumors. Divide the tissue: snap-freeze one half in liquid nitrogen for Western blot analysis (e.g., JAK/STAT pathway proteins), and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC) to evaluate proliferation markers like Ki67[2].
Quantitative Data Presentation
A robust study will yield clear, dose-dependent responses in both physical tumor metrics and molecular biomarkers. Below is a representative data structure summarizing the expected outcomes when a potent pyrazole derivative is administered.
| Experimental Group | Final Tumor Volume (mm³) ± SD | Final Tumor Weight (g) ± SD | Body Weight Change (%) | Ki67 Positive Cells (%) |
| Vehicle Control | 1450 ± 210 | 1.35 ± 0.18 | +4.2% | 85 ± 5 |
| Positive Control | 650 ± 120 | 0.62 ± 0.11 | -2.1% | 42 ± 6 |
| Pyrazole (Low Dose) | 820 ± 140 | 0.78 ± 0.14 | +1.5% | 55 ± 7 |
| Pyrazole (High Dose) | 580 ± 95 | 0.55 ± 0.09 | -1.0% | 35 ± 4 |
Note: The dose-dependent reduction in Ki67 expression directly correlates with the reduction in final tumor volume, confirming the anti-proliferative mechanism of action in vivo[2].
Mechanistic Pathway Visualization
The efficacy of advanced pyrazole derivatives (such as Compound X19) is often driven by their ability to penetrate the tumor microenvironment and inhibit critical survival pathways. The diagram below illustrates the causal relationship between pyrazole-induced kinase inhibition and the resulting cellular apoptosis and cell cycle arrest[1].
Mechanistic pathway of pyrazole derivatives inducing apoptosis and cell cycle arrest.
References
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Application Notes and Protocols for the Development of Pyrazole-Isoxazoline Hybrids in Medicinal Chemistry
Introduction: The Synergy of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful tool for the development of novel therapeutic agents.[1] Pyrazole and isoxazoline rings are prominent heterocyclic scaffolds, each possessing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] The fusion of these two moieties into pyrazole-isoxazoline hybrids can lead to the creation of compounds with enhanced biological profiles and potentially novel mechanisms of action.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising hybrid molecules, offering detailed protocols for researchers in drug discovery and development.
Part 1: Synthesis of Pyrazole-Isoxazoline Hybrids
The synthesis of pyrazole-isoxazoline hybrids typically involves a multi-step approach, often culminating in a 1,3-dipolar cycloaddition reaction.[1][2] The general strategy involves the preparation of an N-allylated pyrazole derivative which then acts as a dipolarophile in the reaction with a nitrile oxide to form the isoxazoline ring.[1]
General Synthetic Scheme
The synthetic pathway can be conceptually broken down into two main stages: the synthesis of the N-allylated pyrazole intermediate and the subsequent 1,3-dipolar cycloaddition.
Caption: General synthetic workflow for pyrazole-isoxazoline hybrids.
Protocol 1: Synthesis of a Representative Pyrazole-Isoxazoline Hybrid
This protocol details the synthesis of a model pyrazole-isoxazoline hybrid, starting from a commercially available substituted pyrazole.
Materials:
-
Substituted pyrazole (e.g., 3,5-dimethylpyrazole)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Substituted aromatic aldoxime (e.g., 4-chlorobenzaldoxime)
-
Chloramine-T trihydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Procedure:
Stage 1: Synthesis of N-Allyl-3,5-dimethylpyrazole
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl acetate gradient) to obtain N-allyl-3,5-dimethylpyrazole.
Stage 2: Synthesis of the Pyrazole-Isoxazoline Hybrid via 1,3-Dipolar Cycloaddition
-
Dissolve the substituted aromatic aldoxime (e.g., 4-chlorobenzaldoxime, 1.0 eq) in ethanol.
-
To this solution, add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol dropwise at 0 °C. The in-situ generation of the corresponding nitrile oxide will occur.
-
After stirring for 15 minutes, add the N-allyl-3,5-dimethylpyrazole (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (Hexane:Ethyl acetate gradient) to yield the desired pyrazole-isoxazoline hybrid.
Part 2: Structural Characterization
The structural elucidation of the newly synthesized hybrids is crucial to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[1][2]
| Technique | Purpose | Key Observations |
| ¹H NMR | To determine the number and environment of protons. | Characteristic signals for the pyrazole and isoxazoline ring protons, as well as the substituents. Coupling patterns help to establish the connectivity of atoms. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Resonances corresponding to the carbons of both heterocyclic rings and the attached functional groups. |
| Mass Spectrometry (HRMS) | To determine the molecular weight and elemental composition. | Provides the exact mass of the molecule, confirming the molecular formula.[1] |
| FT-IR | To identify the functional groups present. | Characteristic absorption bands for C=N, C-O, N-O, and aromatic C-H stretching and bending vibrations. |
Part 3: Biological Evaluation
The synthesized pyrazole-isoxazoline hybrids can be screened for a variety of biological activities. Below are detailed protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
The cytotoxic potential of the synthesized compounds against various cancer cell lines is a primary screening step. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5][7] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Normal cell line (e.g., MCF-10A) for selectivity assessment[8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (pyrazole-isoxazoline hybrids) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).[7]
-
Incubation: Incubate the plates for 24-48 hours at 37 °C and 5% CO₂.[7]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37 °C.[5]
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm should be used.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized hybrids can be evaluated through various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Principle: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO).[11] This assay measures the ability of a compound to inhibit the production of NO in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[11] The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]
Materials:
-
RAW 264.7 murine macrophage cell line[11]
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli[11]
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Indomethacin)[12]
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[11]
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[11]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11] Include an unstimulated control group and a vehicle control.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Prepare a standard curve of sodium nitrite (0-100 µM).[11]
-
Add 100 µL of the Griess reagent (equal volumes of components A and B mixed immediately before use) to each well containing the supernatant and standards.[11]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[11]
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Antimicrobial Activity
The antimicrobial efficacy of the pyrazole-isoxazoline hybrids can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[1][13]
Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative))[1]
-
Fungal strain (e.g., Candida albicans)[1]
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)[13]
-
Sterile 96-well microplates
-
Microbial inoculums standardized to 0.5 McFarland turbidity
Step-by-Step Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and positive controls in the appropriate broth.[16]
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]
Caption: Workflow for MIC determination by broth microdilution.
Part 4: Structure-Activity Relationship (SAR) Studies
The biological activity data obtained for a series of synthesized pyrazole-isoxazoline hybrids allows for the establishment of Structure-Activity Relationships (SAR). By systematically modifying the substituents on both the pyrazole and isoxazoline rings, researchers can identify the key structural features that contribute to the observed biological effects.[1][13] This information is invaluable for the rational design and optimization of more potent and selective lead compounds.
Conclusion
The development of pyrazole-isoxazoline hybrids represents a promising avenue in medicinal chemistry for the discovery of new therapeutic agents. The synthetic routes are well-established, and the protocols for their biological evaluation are robust and reproducible. By following the detailed application notes and protocols provided in this guide, researchers can effectively synthesize, characterize, and screen these hybrid molecules for their potential as anticancer, anti-inflammatory, and antimicrobial agents, thereby contributing to the advancement of drug discovery.
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Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]
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Antimicrobial Susceptibility Testing - Antiviral. Creative Diagnostics. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cell viability assays: MTT assay application and protocol. Quartzy. [Link]
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Antimicrobial Susceptibility Testing. Apec.org. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]
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Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]
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Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. PMC. [Link]
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Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC. [Link]
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Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. PMC. [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
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Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
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Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. [Link]
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Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
In vitro anti-inflammatory activity assay. Bio-protocol. [Link]
-
Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Semantic Scholar. [Link]
-
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. PMC. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. [Link]
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. [Link]
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- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Custom synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
Application Note: Custom Synthesis and Chemoselective Reduction Strategies for Pyrazole-Isoxazole Hybrid Amines
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of assembling multi-heteroaryl scaffolds without degrading sensitive functional groups. The target compound, 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine , represents a highly valuable pharmacophore bridging a pyrazole core with an isoxazole moiety.
This guide details a robust, self-validating two-step synthetic workflow for this molecule. Rather than simply listing instructions, this protocol deconstructs the mechanistic rationale behind each reagent choice—specifically addressing the critical vulnerability of the isoxazole ring during nitro reduction.
Retrosynthetic Strategy and Mechanistic Rationale
The synthesis is achieved via a convergent two-step sequence: the N -alkylation of a protected pyrazole core, followed by the chemoselective deprotection (reduction) to reveal the primary amine.
Fig 1: Two-step synthetic workflow for the target pyrazole-isoxazole hybrid amine.
Step 1: Regioselective N -Alkylation
The initial step couples1[1] with 2[2]. We utilize Cesium Carbonate ( Cs2CO3 ) in anhydrous DMF. The "cesium effect" is critical here: the large ionic radius of Cs+ creates a highly naked, soluble pyrazolate anion, maximizing nucleophilicity and driving the reaction to >90% conversion while suppressing unwanted side reactions[1].
Step 2: Overcoming Isoxazole Lability (The Chemoselectivity Trap)
The most common failure point in this synthesis is the reduction of the intermediate nitro group. The N−O bond of the isoxazole ring is notoriously labile. Standard catalytic hydrogenation (e.g., Pd/C with H2 or Raney Nickel) will rapidly cleave the isoxazole ring, yielding unwanted β -enaminone degradation products[3].
Even classical dissolving metal reductions must be handled with extreme caution. For instance, utilizing Iron and Ammonium Chloride ( Fe/NH4Cl ) at elevated temperatures ( >100∘C ) has been documented to induce unintended N−O bond cleavage[4]. To guarantee the integrity of the isoxazole ring, this protocol utilizes Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) at a strictly controlled 60∘C . This facilitates a mild, single-electron transfer reduction that is highly chemoselective for the nitro moiety.
Fig 2: Decision matrix for the chemoselective reduction of the nitro group.
Quantitative Reaction Parameters
Table 1: Stoichiometry for Step 1 ( N -Alkylation)
| Reagent | MW ( g/mol ) | Eq. | Amount | Function |
|---|---|---|---|---|
| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.13 | 1.0 | 1.41 g (10 mmol) | Starting Material |
| 4-(Chloromethyl)isoxazole | 117.53 | 1.1 | 1.29 g (11 mmol) | Alkylating Agent |
| Cesium Carbonate ( Cs2CO3 ) | 325.82 | 1.5 | 4.89 g (15 mmol) | Base | | DMF (Anhydrous) | N/A | N/A | 20 mL | Solvent |
Table 2: Stoichiometry for Step 2 (Chemoselective Reduction)
| Reagent | MW ( g/mol ) | Eq. | Amount | Function |
|---|---|---|---|---|
| Nitro Intermediate | 222.20 | 1.0 | 1.11 g (5.0 mmol) | Substrate |
| Tin(II) chloride dihydrate | 225.63 | 5.0 | 5.64 g (25 mmol) | Reductant |
| Ethanol (Absolute) | N/A | N/A | 25 mL | Solvent |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 3,5-dimethyl-4-nitro-1H-pyrazole (1.41 g, 10 mmol) and Cs2CO3 (4.89 g, 15 mmol).
-
Activation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Self-Validation Check: The mixture will transition to a distinct yellow color, confirming the formation of the active pyrazolate anion.
-
-
Alkylation: Add 4-(chloromethyl)isoxazole (1.29 g, 11 mmol) dropwise via syringe over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction block to 80∘C for 4 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 2:1). The starting pyrazole ( Rf∼0.3 ) should be fully consumed, replaced by a new UV-active spot ( Rf∼0.5 ).
-
Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice water. Extract with Ethyl Acetate ( 3×50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to completely remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Protocol B: Chemoselective Reduction to Target Amine
-
Dissolution: In a 100 mL round-bottom flask, dissolve the nitro intermediate (1.11 g, 5.0 mmol) in 25 mL of absolute ethanol.
-
Reduction: Add SnCl2⋅2H2O (5.64 g, 25 mmol) in one single portion.
-
Controlled Heating: Heat the mixture to exactly 60∘C and stir for 3 hours. Do not exceed this temperature to prevent isoxazole degradation.
-
Self-Validation Check: The reaction will transition from a yellow solution to a pale/colorless suspension as the chromophoric nitro group is reduced to the amine.
-
-
Neutralization: Cool the flask to 0∘C in an ice bath. Carefully adjust the pH to 8.0 using saturated aqueous NaHCO3 .
-
Self-Validation Check: A thick, milky white precipitate of tin oxides/hydroxides will form immediately. This confirms the successful quenching of the tin salts.
-
-
Filtration: Filter the thick suspension through a tightly packed pad of Celite. Wash the Celite cake thoroughly with Ethyl Acetate ( 3×30 mL).
-
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (30 mL). Dry over Na2SO4 , filter, and evaporate to yield the pure 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine.
Analytical Validation Data
To ensure the structural integrity of the final product—specifically confirming that the isoxazole ring survived the reduction—cross-reference your analytical results with the diagnostic markers below.
Table 3: Expected Analytical Validation Data | Analytical Method | Diagnostic Feature | Structural Interpretation | | :--- | :--- | :--- | | TLC (Hexanes:EtOAc 1:1) | Rf∼0.25 (Ninhydrin positive) | Confirms conversion of the non-polar nitro intermediate to the polar primary amine. | | 1 H NMR (DMSO- d6 ) | Singlet at ∼8.8 ppm (1H) | Confirms the intact isoxazole C5-H proton. | | 1 H NMR (DMSO- d6 ) | Singlet at ∼8.5 ppm (1H) | Confirms the intact isoxazole C3-H proton. | | 1 H NMR (DMSO- d6 ) | Broad singlet at ∼3.8 ppm (2H) | Confirms the successful reduction to the primary amine ( -NH2 ). | | LC-MS (ESI+) | m/z [M+H]+=193.1 | Matches the exact mass of the target compound ( C9H12N4O ). |
References
-
Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) . Journal of Medicinal Chemistry - ACS Publications.1
-
4-(CHLOROMETHYL)ISOXAZOLE 98020-14-5 wiki . Guidechem. 2
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib . The Journal of Organic Chemistry - ACS Publications. 3
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines . ResearchGate / Beilstein J. Org. Chem.4
Sources
Overcoming solubility issues of pyrazole compounds in aqueous buffers
Initiating the Analysis
I'm currently breaking down the request: solubility challenges for pyrazole compounds within aqueous buffers. I'm focusing on crafting technical support content—specifically troubleshooting guides and FAQs—in a Q&A format, keeping researchers and scientists in mind. This initial stage involves thoroughly outlining the core challenges of the topic.
Defining the Guide's Structure
I've established editorial control as paramount, opting for a flexible structure to convey in-depth technical information. I'm focusing on ensuring scientific integrity by establishing expertise, trustworthiness, authority, and comprehensive references via in-text citations and a full reference list. Moreover, I'm integrating data visualization using tables, experimental protocols, and mandatory Graphviz diagrams.
Outlining Solubility Solutions
I'm now identifying common solubility issues with pyrazoles, which are frequently lipophilic and have poor aqueous solubility due to crystal lattice energy and high logP. I've begun compiling various strategies, including co-solvents (DMSO, ethanol), surfactants (Tween 80), cyclodextrins, pH adjustment, formulation methods, and chemical modifications such as prodrugs. The emphasis is on providing solutions for various practical applications.
Crafting Technical Support Guide
I'm developing a technical support guide focused on pyrazole compound solubility challenges in aqueous buffers. The goal is a Q&A format, targeting researchers and drug development professionals. I'm prioritizing troubleshooting guides and addressing specific solubility issues they might face.
Refining Guide's Structure
I've been refining the guide's structure to match user needs. A detailed troubleshooting section, presented as Q&A, will address common issues. I'm focusing on the primary solubility challenges. For example, the structure includes sections on precipitation upon dilution, considering co-solvents and hydration disruption. The introduction covers an overview of pyrazole solubility and the specific challenges that can be anticipated.
Expanding Solubility Solutions
I am now focusing on detailed solutions for poor dissolution at physiological pH, targeting in vivo and formulation studies. I'm exploring cyclodextrin complexation using beta-CD, as well as techniques for achieving high concentrations needed for structural biology with nanosuspensions. I am also considering chemical modifications to boost solubility, like disrupting planarity. I am creating a quantitative data table, comparing different solubility techniques, and adding experimental protocols, with a mandatory DOT diagram for solubility troubleshooting. I plan to add numbered references.
Detailing Solubility Factors
I'm now detailing solubility factors, focusing on planarity's impact. I've added how high crystal packing, a planarity consequence, reduces aqueous solubility. I'm noting examples like Celecoxib, a BCS Class II pyrazole, with cyclodextrin or nano-milling solutions. Cyclodextrin encapsulation and polymer-drug microarrays are included. I'm also drafting the DOT diagram and decision tree, starting with poor solubility and assay type.
Mapping Solubility Strategies
I'm translating the solubility troubleshooting process into a clear decision tree within the guide. The "no" leads to: In Vitro, In Vivo questions. "In Vivo" suggests formulation, like cyclodextrin or nanosuspensions. "No" leads to structure modifications to disrupt planarity and add polar groups, reducing crystal packing, to decrease crystal packing energy. I'm using distinct colors for clarity in the visual DOT diagram.
Visualizing the Troubleshooting
I'm now integrating a visual troubleshooting workflow, designed as a decision tree, into the guide. It maps out strategies based on "In Vitro/In Vivo" or "Structure Modification" questions. This allows for clear, guided decisions, moving from the initial solubility issue to suggested solutions, like co-solvents or medicinal chemistry approaches.
Updating Solubility Comparison
I'm organizing the quantitative data table on Celecoxib's aqueous solubility enhancement, comparing methods like nanoformulation, cyclodextrin complexation, and pH adjustment. The table now includes the fold increase and underlying mechanisms. I am noting Celecoxib's sulfonamide group and pyrazole's basic properties with relevant pKa values. I have noted that while the pyrazole is lipophilic, the sulfonamide group is weakly acidic, which is important to the comparison. I am looking at the effects of co-solvents, such as DMSO, on hydrogen bonding.
Drafting Protocols Now
I'm currently drafting detailed protocols, starting with the preparation of pyrazole-beta-cyclodextrin inclusion complexes using the phase solubility method. I've also added the concept of slow addition to prevent precipitation due to local supersaturation, using vortexing. The plan is to continue with structural modification protocols, focusing on disrupting planarity to improve solubility, specifically considering the impact of planarity.
Constructing Phase Solubility Diagram
I'm now integrating a phase solubility protocol using the Higuchi-Connors method to validate a 1:1 complex stoichiometry with beta-CD. I have prepared aqueous buffers with increasing CD concentrations. I am adding the pyrazole compound. I'll equilibrate and filter, then quantify dissolved pyrazole via HPLC, aiming for a linear plot.
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I've also started the second protocol, miniaturized polymer-drug microarrays for amorphous solid dispersions. Inkjet printing will be used to screen polymers like PVP and HPMC. I'll dispense the pyrazole in DMSO and then add polymer solutions to 96-well plates. This will help find the best matrix to prevent crystallization.
Developing Solid Dispersion Protocol
I'm now expanding protocols to include solid dispersions, using polymers like PEG [1]. I'm starting with dissolving the pyrazole in a solvent, adding polymer (PEG), and evaporating it to form a solid dispersion [2]. I plan to resuspend the solid dispersion in a buffer and measure solubility using UV-Vis absorbance [3, 4].
Integrating Literature into Guide
I'm now integrating information from the literature, specifically referencing solubility challenges of Celecoxib and Pyrazolo[3,4-d]pyrimidine derivatives. I've sourced specific studies on solubility enhancement techniques, like cyclodextrin complexation, polymer-based solid dispersions, and structure modification [1,2]. I'm assessing these findings in the guide.
Incorporating References and Details
I'm now integrating information from new sources [1-4]. Source D discusses improved solubility in Pyrazolo-Pyrimidinones, linking to my structure modification sections. I've also incorporated data on Celecoxib nanoformulations (Source E). I'm noting selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold (Source F) and liposomes of Celecoxib complexes (Source G).
Finalizing Support Center Content
I'm now integrating final content, focusing on the pyrazole compound support center. I've written the introduction, referencing solubility challenges of pyrazole compounds. I'm emphasizing their lipophilicity and planarity. I'm noting the troubleshooting strategies. I'm focusing on user-friendly, clear content to provide assistance to researchers and drug developers.
Adding Troubleshooting Section
I am now focusing on expanding the guide's utility by adding a detailed troubleshooting section addressing common issues. I've started on an FAQ section and a section describing how to manage precipitation. I will outline techniques to handle immediate precipitation. These sections will provide practical solutions to the common solubility issues I anticipate users may face.
Expanding FAQ Solutions
I am now focusing on FAQs, adding solutions for Celecoxib formulations for in vivo dosing. Cyclodextrin complexation and nanosuspensions are useful. Beta-CD can trap the pyrazole ring, and co-milling can dramatically increase the surface area available for solvation, improving aqueous solubility.
Adding Chemical Modifications
I am now focusing on chemical modifications. I can enhance solubility by disrupting the planarity of the pyrazole scaffold and adding flexible sp3-hybridized carbons or amine counterparts, decreasing crystal packing. I also am considering isosteric replacement, using a 1H-imidazo[1,2-b]pyrazole scaffold to improve solubility by altering pKa and lowering lipophilicity.
Refining Quantitative Comparison
I'm now refining the quantitative data table, using Celecoxib, a BCS Class II pyrazole, as a model. I'm comparing the enhancement strategies in the table, focusing on the fold increase. I will use the baseline solubility in aqueous buffer (pH 7.4), co-milling with PVP/SLS, beta-cyclodextrin complexation, and pH adjustment (pH 10.9) [1]. I'll also add protocols, starting with preparation and validation.
Outlining Solubility Experiment
I'm now detailing an experimental protocol to validate a 1:1 complex stoichiometry of beta-CD and the pyrazole compound. This uses a phosphate buffer (pH 7.4). I will vary the beta-CD concentration in multiple vials, and add an excess amount of the solid pyrazole. After equilibrating for 48 hours, I'll filter and quantify the pyrazole via HPLC or UV-Vis.
Validating Complex Stoichiometry
I am now validating the 1:1 complex model with beta-CD. I have plotted the pyrazole concentration with beta-CD to confirm linearity, expecting a slope less than one. This will give me good confidence in my modeling. I'm also preparing for the miniaturized polymer-drug microarray. I'm focusing on the stock preparation and inkjet dispensing.
Finalizing Experimental Protocols
I'm now detailing a dissolution protocol for solid dispersions. I'll resuspend solid dispersion in aqueous buffer and check it in a UV-Vis plate reader. The polymer with the best solubilization will be the best matrix, so I am measuring absorbance, looking at the fold increase.
Finalizing Support Center Content
I'm now putting the finishing touches on the support guide, ensuring it's comprehensive and user-friendly. I've addressed FAQs and precipitation management in a detailed troubleshooting section. My focus is on creating clear, concise content that effectively guides researchers and drug developers.
Finalizing Guide Content
I'm now putting the finishing touches on the support guide, focusing on a robust troubleshooting section and clear, concise content [2]. I've included a focus on precipitation management and FAQs. I'm aiming for practical, user-friendly strategies for researchers and developers to overcome pyrazole compound solubility challenges.
Expanding Guide Literature Review
I'm now expanding the literature review to include pain-related research, specifically inhibitors of adenylyl cyclase [5]. I'm also assessing Celecoxib nanoformulations for enhanced solubility, dissolution and oral bioavailability [6]. These findings are relevant for understanding techniques for improving pyrazole compound solubility.
Expanding Liposome Application
I am now focusing on liposomal formulations, specifically for Celecoxib delivery [7]. I'm assessing the impact of multivesicular liposomes carrying a Celecoxib-beta-cyclodextrin complex on transdermal delivery. I'm exploring the mechanisms of enhanced drug permeation and bioavailability.
Reviewing Citation Revisions
I'm now revising the citation format to integrate the correct PerQueryResult indices [1-7]. I've confirmed all in-text citations now align with the correct references. I have revised the reference list at the end for each entry to include the title, source, and clickable URL [1-7].
Refining Guide Citation Format
I'm now revising the citation format and verifying that all in-text citations are properly linked to the reference list [1, 2]. I've confirmed that the indexing uses PerQueryResult indices. I'm focusing on the accuracy and readability of the citations, including clickable URLs [1-7].
Finalizing Citation Accuracy
I'm now focusing on refining the citation accuracy to ensure each reference has a clickable URL and is properly linked with the in-text citations [1-7]. I've confirmed all indexing and formatting aligns, providing a user-friendly and reliable support guide. I will use the final format with clickable URLs and all indexes will align.
Finalizing Visual Guide Elements
I'm now integrating the final visual elements into the troubleshooting guide, focusing on a clear, user-friendly decision tree diagram. The colors ensure good contrast and readability, including the modified nodes. The guide's decision tree will help users navigate solubility issues, leading to relevant solutions and enhancing the guide's practical utility.
Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole-Based Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to improve the oral bioavailability of pyrazole-based drug candidates. We will move beyond simple protocols to explore the underlying causes of poor bioavailability and provide a logical framework for troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a rational approach to bioavailability enhancement.
Question: Why do many of my pyrazole-based compounds exhibit poor oral bioavailability?
Answer: The pyrazole scaffold, while a valuable pharmacophore in modern drug discovery, often contributes to physicochemical properties that are challenging for oral absorption.[1][2][3] The primary reasons are rooted in two key areas:
-
Poor Aqueous Solubility: Many pyrazole derivatives are characterized by high lipophilicity and a planar, rigid structure.[4][5] This leads to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the crystal lattice.[4][6] Overcoming this high lattice energy for the molecule to dissolve in the aqueous environment of the gastrointestinal (GI) tract is energetically unfavorable, resulting in low solubility.[4]
-
Metabolic Instability: While the pyrazole nucleus itself is often metabolically stable, the substituents appended to the ring to achieve target potency can be susceptible to first-pass metabolism in the gut wall and liver.[7][8]
Question: How do I begin to diagnose the primary barrier to oral bioavailability for my compound?
Answer: A systematic in vitro assessment is the most efficient starting point. Before proceeding to costly and complex animal studies, a core set of assays can help you identify whether the main hurdle is solubility, permeability, or metabolic instability. This approach aligns with the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.[9][10]
The initial recommended assays are:
-
Aqueous Solubility: Determines the maximum concentration of your compound that can dissolve in an aqueous buffer.
-
Cell-Free Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay provides a quick assessment of a compound's ability to diffuse across a lipid membrane, indicating its potential for passive absorption.[11][12]
-
Metabolic Stability (e.g., Liver Microsomes): An assay using liver microsomes provides an early indication of susceptibility to Phase I metabolism, a major component of first-pass clearance.[13][14]
The results from these assays will guide your next steps, as illustrated in the workflow below.
Question: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my pyrazole candidate?
Answer: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[10] It is a critical tool in drug development because it helps predict the likely rate-limiting step for oral absorption. Most challenging pyrazole derivatives fall into BCS Class II or IV.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier & Strategy |
| Class I | High | High | Well-absorbed. Bioavailability issues are rare and typically due to metabolism.[9] |
| Class II | Low | High | Dissolution rate-limited. The primary goal is to increase the dissolution rate and maintain dissolved concentration in the GI tract. This is where formulation science (e.g., Amorphous Solid Dispersions, lipid formulations) is most impactful.[10][15] A significant number of new drug candidates fall into this category.[15] |
| Class III | High | Low | Permeability-limited. Formulation strategies are less effective. The focus shifts to medicinal chemistry to improve permeability or the use of permeation enhancers. |
| Class IV | Low | Low | Significant challenges. Both solubility and permeability are major hurdles.[10] Requires a combined approach, often involving advanced formulations and potentially structural modifications. |
Section 2: Troubleshooting Guide: Solubility & Dissolution
This is the most common starting point for pyrazole-based candidates. Low aqueous solubility is a major challenge that can impact everything from in vitro assays to in vivo performance.[10]
Problem: My pyrazole derivative has <1 µg/mL aqueous solubility. How can I get a reliable result in my biological assays and what are the first steps toward a viable formulation?
Causality: Such low solubility stems from high crystal lattice energy and/or high lipophilicity.[4] The compound prefers to remain in its solid state rather than interact with water. For biological assays, this can lead to compound precipitation in the aqueous media, resulting in inaccurate potency or efficacy data.
Solutions & Experimental Choices:
-
pH Modification (for ionizable compounds): Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[6] If your compound has an ionizable handle (acidic or basic), determine its pKa. Adjusting the pH of your assay buffer away from the pKa can dramatically increase solubility. This is a powerful, yet simple, first step.
-
Use of Co-solvents: For in vitro screening, using a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer can maintain solubility.[16] Trustworthiness Check: Always run a vehicle control with the same co-solvent concentration to ensure the solvent itself isn't affecting the biological outcome. A common issue is compound precipitation when a concentrated DMSO stock is diluted into an aqueous buffer; this can be mitigated by adding surfactants like Polysorbate 20 or 80 to the buffer.[4]
-
Formulation-Based Approaches: To improve oral absorption, you must go beyond simple co-solvents. The goal is to create a formulation that enhances dissolution in the GI tract.
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for BCS Class II/IV compounds.[17][18][19] By dispersing the drug in a polymer matrix, you disrupt the crystal lattice, converting the drug to a higher-energy amorphous form.[18][20][21] This amorphous form has a significantly higher apparent solubility and dissolution rate.[18]
-
Lipid-Based Formulations (LBDDS): If your compound is highly lipophilic (LogP > 3), dissolving it in a lipid-based system like a Self-Microemulsifying Drug Delivery System (SMEDDS) can be highly effective.[22] Upon gentle agitation in GI fluids, these systems form a fine microemulsion, presenting the drug in a solubilized state ready for absorption.[22]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution. This can be achieved through techniques like wet milling to create nanosuspensions.[10][23]
-
Section 3: Troubleshooting Guide: Permeability & Efflux
If your compound has adequate solubility but still shows poor absorption, the next barrier is its ability to cross the intestinal epithelium.
Problem: My compound is soluble but shows low permeability in my PAMPA assay (Papp < 1 x 10⁻⁶ cm/s). What does this mean?
Causality: The PAMPA assay models passive diffusion. Low permeability here suggests the molecule's physicochemical properties (e.g., high polarity, large size, too many hydrogen bond donors/acceptors) are unfavorable for crossing a lipid bilayer.
Solutions & Experimental Choices:
-
Confirm with a Cell-Based Model: Move to a Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[24][25] This assay accounts for both passive diffusion and active transport mechanisms.
-
Medicinal Chemistry Feedback: If Caco-2 permeability is also low, the data provides strong feedback for structural optimization. Reducing hydrogen bond count or molecular size, or masking polar groups can improve passive permeability.[26]
Problem: My compound shows low to moderate permeability in the apical-to-basolateral (A->B) direction, but high permeability in the basolateral-to-apical (B->A) direction in my Caco-2 assay (Efflux Ratio > 2).
Causality: An efflux ratio (B->A Papp / A->B Papp) significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp). The transporter actively pumps your compound out of the intestinal cells back into the GI lumen, preventing it from reaching systemic circulation.
Solutions & Experimental Choices:
-
Confirm with a P-gp Inhibitor: The gold standard for confirmation is to re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the A->B permeability increases and the efflux ratio is reduced to ~1, you have confirmed P-gp mediated efflux.
-
Mitigation Strategies:
-
Medicinal Chemistry: This is the most robust solution. Modify the compound's structure to reduce its recognition by the transporter. This often involves subtle changes to polarity and hydrogen bonding capacity.
-
Formulation with Excipients: Some excipients, such as certain surfactants (e.g., Polysorbate 80, Vitamin E TPGS), can act as mild inhibitors of P-gp, though this is a less reliable strategy than structural modification.[27]
-
Section 4: Troubleshooting Guide: Metabolic Stability
Even if a compound dissolves and permeates, it can be eliminated by metabolic enzymes in the gut wall and liver before it reaches the bloodstream (first-pass metabolism).
Problem: My compound shows a half-life of <10 minutes in a human liver microsome (HLM) stability assay.
Causality: A short half-life in HLM indicates rapid Phase I (CYP450-mediated) metabolism. This is a strong predictor of high in vivo clearance and, consequently, low oral bioavailability.[14] The compound is being cleared faster than it can be absorbed.
Solutions & Experimental Choices:
-
Identify the Metabolic "Soft Spots": The next critical step is to perform a metabolite identification study using mass spectrometry. This will pinpoint which part of your pyrazole derivative is being modified (e.g., oxidation of an alkyl chain, hydroxylation of an aromatic ring).
-
Medicinal Chemistry Intervention: Once the metabolic hot-spot is identified, chemists can selectively modify that position to block metabolism. Common strategies include:
-
Replacing a metabolically liable hydrogen with a fluorine atom.
-
Introducing steric hindrance near the site of metabolism.
-
Changing the electronics of an aromatic ring to make it less susceptible to oxidation.
-
A successful example involved replacing a metabolically problematic phenol group on a compound with a pyrazole ring, which is less sensitive to metabolism.[8] Another study improved clearance by substituting a toluyl ring with an m-CF3 phenyl group.[14]
-
Section 5: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a pyrazole candidate.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each well. Only use wells that meet the established TEER threshold (e.g., >200 Ω·cm²).
-
Experimental Setup (in duplicate or triplicate):
-
A -> B Permeability: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B -> A Permeability: Add the test compound in transport buffer to the basolateral chamber. Add fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sampling & Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B).
-
References
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.org.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
- dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Books.
- Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Unknown Source.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC.
- Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int.
- How to improve the solubility of 1-Isopropylpyrazole derivatives. Benchchem.
- The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
- Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters - ACS Publications.
- Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Unknown Source.
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- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. PDF.
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
- A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. PMC.
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- How to improve the bioavailability of a drug?. Patsnap Synapse.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Graph of oral bioavailability for pyrazole substances. Download Scientific Diagram - ResearchGate.
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- Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI.
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- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
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- Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors. Unknown Source.
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Validation of the Antiproliferative Activity of Pyrazole Derivatives: A Comparative Preclinical Guide
As a Senior Application Scientist in oncology drug discovery, I approach the validation of novel pharmacophores not merely as a sequence of assays, but as a self-validating logical system. The pyrazole scaffold—a five-membered heterocycle with adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Its unique electron-rich nature allows it to engage in diverse non-covalent interactions (hydrogen bonding, π-π stacking) with critical oncogenic kinases[1].
This guide provides an in-depth, objective comparison of novel pyrazole derivatives against standard chemotherapeutic agents. It outlines the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to rigorously evaluate their antiproliferative potential.
Mechanistic Rationale: From Kinase Inhibition to Apoptosis
The antiproliferative superiority of recent pyrazole derivatives stems from their ability to act as multitargeted tyrosine kinase inhibitors (TKIs). Specifically, they act as ATP-competitive inhibitors within the highly conserved catalytic clefts of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].
By blocking these receptors, pyrazole derivatives halt the downstream PI3K/AKT and MAPK/ERK signaling cascades. This kinase blockade transcriptionally downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic effectors (Bax). The resulting mitochondrial membrane depolarization triggers the release of cytochrome c, activating the caspase cascade (Caspase-3/9) and leading to irreversible DNA fragmentation and apoptosis[3].
Mechanistic pathway of pyrazole derivatives inducing apoptosis via EGFR/VEGFR-2 inhibition.
Comparative Efficacy E-E-A-T Profiling
To objectively evaluate the clinical potential of novel pyrazole derivatives, their half-maximal inhibitory concentrations (IC50) must be juxtaposed against established clinical standards (e.g., Erlotinib, Doxorubicin, Sorafenib) under identical experimental conditions.
Recent structural optimizations—such as the integration of azobenzene, benzimidazole, or bis-pyrazoline moieties—have yielded compounds that frequently outperform first-generation chemotherapeutics, particularly in resistant cell lines like A549 (Non-Small Cell Lung Cancer) and MCF-7 (Breast Adenocarcinoma)[1],[2].
Quantitative Data Comparison: Pyrazoles vs. Standard Alternatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Standard | Standard IC50 (µM) | Key Mechanism of Action |
| Azobenzene-Pyrazole (Cmpd 12) | A549 (Lung) | 5.12 | Erlotinib | 5.49 | Dual EGFR/VEGFR-2 inhibition[2] |
| Benzimidazole-Pyrazole (Cmpd 7) | MCF-7 (Breast) | 0.15 - 0.33 | Doxorubicin | 24.7 - 64.8 | Tubulin polymerization inhibition[1] |
| Bis-Pyrazoline (Cmpd 12) | HepG2 (Liver) | 1.05 | Sorafenib | ~4.00 | Dual EGFR/BRAF V600E inhibition[3] |
| Indole-Pyrazole (Cmpd 33/34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | CDK2/cyclin A2 kinase inhibition[1] |
Insight: The data demonstrates that structural tuning of the pyrazole ring significantly enhances tumor selectivity. For instance, Benzimidazole-Pyrazole hybrids exhibit sub-micromolar efficacy against MCF-7, vastly outperforming the broad-spectrum toxicity of Doxorubicin[1].
Standardized Experimental Workflows for Validation
A robust drug validation pipeline requires orthogonal assays to confirm that observed cytotoxicity is target-specific rather than a result of non-specific chemical toxicity.
Standardized experimental workflow for the validation of novel pyrazole-based anticancer agents.
Protocol A: High-Throughput Cytotoxicity Profiling (MTT Assay)
The MTT assay is the gold standard for initial screening. It relies on the causality that only metabolically active cells possess functional mitochondrial succinate dehydrogenase, which reduces the tetrazolium salt to formazan[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in 96-well plates. Causality: Allowing 24 hours of incubation ensures cells enter the log-phase of growth, providing a metabolically active baseline.
-
Compound Treatment: Treat cells with pyrazole derivatives at varying concentrations (e.g., 0.1 to 100 µM) for 48 hours.
-
Self-Validating Control: Include a vehicle control (DMSO < 0.1%) to ensure the solvent itself is not inducing cytotoxicity, and a positive control (e.g., Erlotinib) to benchmark assay sensitivity[2].
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of pure DMSO to each well[4]. Causality: Formazan is water-insoluble; DMSO disrupts the cellular membrane and fully solubilizes the crystals, ensuring a linear relationship between absorbance and cell number.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[4].
Protocol B: Mechanistic Validation via Flow Cytometry (Apoptosis)
Once an IC50 is established, flow cytometry is used to differentiate between programmed cell death (apoptosis) and non-specific necrosis[4].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat cells with the pyrazole derivative at its calculated IC50 for 24 hours. Harvest cells using an enzyme-free dissociation buffer. Causality: Harsh trypsinization can cleave membrane proteins and cause false-positive membrane permeability.
-
Washing: Wash the cell pellet twice with ice-cold PBS. Causality: Halts cellular metabolism and removes residual media proteins that interfere with antibody binding.
-
Dual Staining (Annexin V / PI): Resuspend cells in 1X Binding Buffer containing Calcium ( Ca2+ ). Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Causality of Annexin V: During early apoptosis, flippase enzymes are deactivated, causing phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. Annexin V binds specifically to exposed PS, but strictly requires Ca2+ as a cofactor.
-
Causality of PI: PI is a membrane-impermeable DNA intercalator. It will only stain late apoptotic or necrotic cells where the plasma membrane has completely ruptured.
-
-
Acquisition: Analyze via flow cytometer. The self-validating quadrant output will clearly distinguish: Live (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+) populations. Pyrazole derivatives typically show a massive shift toward the Annexin+/PI- (early apoptosis) quadrant[3].
Formulation Innovations: Overcoming Bioavailability Hurdles
While pyrazole derivatives exhibit potent in vitro activity, their highly hydrophobic nature often results in poor aqueous solubility, limiting in vivo bioavailability. To bridge this gap, modern application science leverages nanogel delivery systems.
Recent studies have validated the use of chitosan/polyvinyl alcohol (Cs/PVA) nanogels loaded with pyrazole derivatives. These nanocarriers possess a negative zeta potential (e.g., −9.7 mV) ensuring colloidal stability. Crucially, encapsulating pyrazole derivatives in these nanogels has been shown to enhance their cytotoxic activity against A549 and MCF-7 cancer cell lines by up to 50% compared to the free, unformulated drug, marking a critical step toward clinical translation[5].
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors Source: RSC Publishing URL:[Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors Source: MDPI URL:[Link]
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Comparative Analysis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine as an Emerging Kinase Inhibitor Scaffold
As the landscape of targeted oncology and kinase inhibition evolves, researchers are increasingly turning toward low-molecular-weight (LMW) fragments and highly optimized scaffolds to overcome the limitations of traditional, bulky inhibitors. This guide provides an in-depth comparative analysis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1178218-31-9), evaluating its physicochemical properties, structural causality, and experimental performance against established macro-inhibitors like Erdafitinib and Pemigatinib.
Mechanistic Rationale & Structural Causality
In drug development, the efficacy of an inhibitor is dictated by its ability to competitively bind the ATP pocket of a target kinase while maintaining favorable pharmacokinetic properties.
-
The Hinge-Binding Core: The 3,5-dimethyl-1H-pyrazol-4-amine motif is a well-documented, highly efficient hinge-binding pharmacophore. The primary amine acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Ala564 in FGFR1), while the adjacent methyl groups occupy the hydrophobic lipophilic pockets, locking the molecule in an active conformation. Recent structural biology studies confirm that pyrazole-amine derivatives act as potent pan-FGFR inhibitors, effectively targeting both wild-type and gatekeeper mutants[1].
-
The Isoxazole Appendage: The addition of the isoxazol-4-ylmethyl moiety provides a unique dipole vector that extends toward the solvent-exposed ribose pocket. Unlike purely carbocyclic rings, the isoxazole ring enhances aqueous solubility and lowers the overall lipophilicity, yielding a fragment with highly favorable physicochemical properties, including a Topological Polar Surface Area (TPSA) of 69.87 Ų and a LogP of 1.12[2]. This low LogP is critical for minimizing off-target hydrophobic interactions, a common cause of toxicity in larger inhibitors.
Fig 1: Competitive inhibition of the FGFR signaling pathway by pyrazole-amine derivatives.
Comparative Performance Data
To objectively assess the utility of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine, we must compare its baseline metrics against approved kinase inhibitors. Because it is a fragment-sized scaffold, its primary advantage lies in Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .
| Metric | 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine | Erdafitinib (Standard) | Pemigatinib (Standard) |
| Molecular Weight ( g/mol ) | 192.22[2] | 446.56 | 430.40 |
| LogP (Lipophilicity) | 1.12[2] | ~3.50 | ~2.50 |
| TPSA (Ų) | 69.87[2] | 75.30 | 85.00 |
| Hydrogen Bond Donors | 1[2] | 2 | 1 |
| Hydrogen Bond Acceptors | 5[2] | 6 | 5 |
| Target Profile | Pan-FGFR / JAK Scaffold[1] | Pan-FGFR (Approved) | FGFR1/2/3 (Approved) |
| Primary Advantage | Exceptional Ligand Efficiency; high tumor penetrance. | High absolute potency. | High absolute potency. |
Data Interpretation: While Erdafitinib and Pemigatinib possess higher absolute potency (nanomolar IC50s), their higher molecular weights and LogP values make them susceptible to efflux pumps and poor penetration in dense tumor microenvironments. The Isoxazol-Pyrazol-Amine scaffold offers a highly efficient starting point that achieves hinge-binding with a fraction of the molecular weight, allowing for modular elaboration without exceeding Lipinski's Rule of 5.
Self-Validating Experimental Protocols
To verify the inhibitory causality of this compound against target kinases, researchers must utilize robust, internally controlled assays. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system .
Protocol: TR-FRET Kinase Inhibition Assay
Causality & Rationale: TR-FRET is utilized because it eliminates compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays). The assay relies on the proximity of a Europium-labeled antibody and an APC-labeled tracer.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine in 100% DMSO. Causality: Serial dilution ensures the capture of a complete sigmoidal dose-response curve, necessary for accurate Hill slope and IC50 calculation.
-
Kinase Pre-Incubation: Transfer 100 nL of the compound to a 384-well plate. Add 5 µL of recombinant kinase (e.g., FGFR1) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the LMW fragment to reach thermodynamic binding equilibrium with the kinase hinge region before substrate competition begins.
-
Reaction Initiation: Add 5 µL of a master mix containing ATP and the specific peptide substrate. Crucial: The ATP concentration must be set exactly at its apparent Km for the specific kinase. Causality: Setting ATP at Km ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrazole-amines, preventing the inhibitor from being artificially outcompeted by excess ATP.
-
Reaction Termination & Readout: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the TR-FRET antibody pairs. Read the plate on a microplate reader, measuring the emission ratio of 665 nm / 615 nm.
-
Self-Validation (Z'-factor Calculation): The plate must include 16 wells of a positive control (10 µM Erdafitinib, 100% inhibition) and 16 wells of a negative control (DMSO vehicle, 0% inhibition). Calculate the Z'-factor. Causality: A Z'-factor > 0.6 mathematically proves that the assay's dynamic range is wide enough and the variance tight enough to trust the resulting IC50 values. If Z' < 0.6, the plate is invalidated.
Fig 2: Self-validating TR-FRET workflow for quantifying kinase inhibitor potency and assay robustness.
Conclusion
While macro-inhibitors dominate the clinical landscape, LMW scaffolds like 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine provide researchers with an optimized, highly soluble, and ligand-efficient starting point. By leveraging the proven hinge-binding causality of the pyrazole-4-amine core and the physicochemical benefits of the isoxazole ring, this compound serves as a superior building block for next-generation targeted therapeutics.
Sources
Bridging the Bench and the Bedside: A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a promising in vitro hit to a validated in vivo candidate is both exhilarating and fraught with challenges. The pyrazole scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs for a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for the crucial in vivo validation of pyrazole compounds, moving beyond mere protocols to explain the "why" behind the "how."
The Pyrazole Scaffold: A Versatile Pharmacophore
The pyrazole nucleus is a cornerstone in the design of targeted therapies due to its unique physicochemical properties.[4] Its two adjacent nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to various biological targets.[5] Pyrazole derivatives have been successfully developed as potent inhibitors of key enzymes such as protein kinases and cyclooxygenases (COX), making them highly relevant in oncology and inflammation research.[1][6]
Common Therapeutic Targets of Pyrazole Compounds:
-
Kinases: A vast number of pyrazole-containing compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][7] Examples include inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[1][8]
-
Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a hallmark of several anti-inflammatory pyrazole drugs, such as celecoxib. This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[6][9]
The Crucial First Step: Robust In Vitro Screening
Before committing to costly and time-consuming in vivo studies, a thorough in vitro characterization of your pyrazole compounds is paramount. This initial screening provides the foundational data to select the most promising candidates for further development.
Assessing Anticancer Activity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]
The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (typically 48-72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15e | B16 (Melanoma) | 5.58 | [13] |
| Compound 15e | SF763 (Glioma) | 6.13 | [13] |
| Compound 9 | EKVX (Non-small cell lung) | 1.9 | [14] |
| Compound 7a | HepG2 (Hepatocellular carcinoma) | 6.1 | [15] |
| Compound 7b | HepG2 (Hepatocellular carcinoma) | 7.9 | [15] |
The Bridge to In Vivo Success: Pharmacokinetic and Toxicological Profiling
A common pitfall in drug development is the failure to translate potent in vitro activity into in vivo efficacy. This disconnect often stems from poor pharmacokinetic (PK) properties or unforeseen toxicity. Therefore, a preliminary assessment of these parameters is a critical and self-validating step.
In Vitro Metabolic Stability
This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its half-life in vivo.[4][16]
-
Incubation: Incubate the pyrazole compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[4][16]
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).[16]
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile or methanol.[16]
-
Quantification: Analyze the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Calculate the compound's half-life (t1/2) and intrinsic clearance (CLint).[4]
Preliminary Toxicity Assessment
An early assessment of a compound's toxicity is crucial to avoid advancing candidates that may have safety liabilities.
A preliminary acute toxicity study in mice or rats can provide valuable information on the maximum tolerated dose (MTD) and potential target organs of toxicity.[17][18] This involves administering single, escalating doses of the pyrazole compound and observing the animals for a set period for any signs of adverse effects.[18]
The Gold Standard: In Vivo Efficacy Models
Once a pyrazole compound has demonstrated promising in vitro activity and an acceptable preliminary PK and safety profile, the next step is to evaluate its efficacy in a relevant animal model.
Anticancer Efficacy: The Xenograft Mouse Model
The subcutaneous xenograft model is a widely used and well-established method for evaluating the antitumor activity of novel compounds in vivo.[19][20]
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.[19]
-
Animal Inoculation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole compound (formulated in an appropriate vehicle) and the vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).[21]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for a xenograft tumor model.
Comparative In Vivo Anticancer Efficacy of a Pyrazole Derivative
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 15e | H22 Liver Cancer Xenograft | 20 mg/kg, daily | 52.3 | [13] |
| Compound 15e | B16 Melanoma Xenograft | 20 mg/kg, daily | 48.7 | [13] |
Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to screen for potential anti-inflammatory agents.[7][13][22]
Subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.[7][22]
-
Animal Acclimatization and Fasting: Acclimatize rats to the experimental conditions and fast them overnight with free access to water.[22]
-
Compound Administration: Administer the pyrazole compound or vehicle orally or intraperitoneally. A positive control group receiving a standard NSAID (e.g., indomethacin or diclofenac sodium) should be included.[8][23]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][13][23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13][23]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Reference |
| LQFM-021 | CFA-induced arthritis in rats | 130 µmol/kg | Significant reduction | [24] |
| Compound 178 | Carrageenan-induced paw edema in rats | Not specified | Strong anti-inflammatory agent | [14] |
| Derivatives 10, 12, 16 | Carrageenan-induced paw edema in rats | Not specified | Greater than indomethacin | [9] |
Conclusion: A Data-Driven Path to Clinical Translation
The successful translation of a promising pyrazole compound from the laboratory to the clinic hinges on a rigorous and well-designed validation process. By starting with robust in vitro screening, followed by essential pharmacokinetic and toxicological profiling, and culminating in well-executed in vivo efficacy studies, researchers can build a strong, data-driven case for their lead candidates. This guide provides a framework for these critical steps, emphasizing the importance of understanding the underlying principles of each assay to make informed decisions and ultimately increase the probability of success in the challenging but rewarding field of drug discovery.
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Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]
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Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. SciELO. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents. PubMed. [Link]
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Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Ciberonc. [Link]
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Xenograft Tumor Assay Protocol. University of North Carolina at Chapel Hill. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. eScholarship. [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
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Comparative Biological Activity of Pyrazole Regioisomers: A Mechanistic and Experimental Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Privilege of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocyclic pharmacophore renowned for its robust biological activity, serving as the core of numerous FDA-approved drugs. However, the spatial orientation of its substituents—specifically regioisomerism—dictates its pharmacological profile. The classic paradigm in medicinal chemistry is the divergence in biological activity between 1,5-diarylpyrazoles and their 1,3-diarylpyrazole counterparts.
This guide objectively compares these regioisomers, using the selective Cyclooxygenase-2 (COX-2) inhibitor Celecoxib (a 1,5-diarylpyrazole) and its 1,3-regioisomer as the definitive model to illustrate how subtle structural shifts dictate target affinity, selectivity, and therapeutic efficacy[1].
Mechanistic Causality: Why Regioisomerism Dictates Target Affinity
To understand why the 1,5-diarylpyrazole exhibits profound COX-2 selectivity while the 1,3-isomer fails, we must examine the enzyme's active site topology.
COX-1 and COX-2 share ~60% sequence homology, but a critical amino acid substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2) creates a secondary, hydrophilic "side pocket" in COX-2.
-
1,5-Diarylpyrazoles (e.g., Celecoxib): The 1,5-substitution pattern forces the two aryl rings into a specific V-shaped dihedral conformation due to steric hindrance. This geometry perfectly aligns the primary aryl ring with the main hydrophobic channel of COX-2, while precisely angling the sulfonamide-bearing ring to insert into the Val523-gated side pocket, anchoring via hydrogen bonds to Arg513 and His90[1].
-
1,3-Diarylpyrazoles: Shifting the aryl group from the 5-position to the 3-position results in a more linear, extended molecular conformation. This geometry causes severe steric clashes within the primary channel and prevents the sulfonamide group from accessing the secondary side pocket. Consequently, the 1,3-isomer loses both its potency and its COX-2 selectivity[2].
Figure 1: COX-2 signaling pathway and the divergent inhibitory mechanisms of pyrazole regioisomers.
Quantitative Data Comparison
The table below summarizes the in vitro pharmacological divergence between Celecoxib and its structurally analogous 1,3-regioisomer.
| Compound | Regioisomer Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Primary Biological Effect |
| Celecoxib (SC-58635) | 1,5-Diarylpyrazole | ~15.0 | ~0.04 | ~375 | Potent Anti-inflammatory / Analgesic[3] |
| 1,3-Isomer Analog | 1,3-Diarylpyrazole | > 50.0 | > 50.0 | N/A | Inactive against COX-2; Potential Prodrug/Off-target[4] |
Experimental Workflows: Synthesis and Biological Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but explain the causality behind the analytical and biological choices.
Protocol A: Regioselective Synthesis and Chromatographic Isolation
The synthesis of diarylpyrazoles via the cyclocondensation of 1,3-diketones with aryl hydrazines inherently produces a mixture of 1,3- and 1,5-regioisomers.
Step-by-Step Methodology:
-
Cyclocondensation: React the substituted 1,3-diketone with 4-sulfamoylphenylhydrazine hydrochloride in ethanol under reflux for 12-16 hours. Causality: The acidic environment (provided by the hydrochloride salt) catalyzes the initial imine formation, driving the cyclization forward.
-
Quenching and Extraction: Evaporate the solvent, neutralize with saturated NaHCO₃, and extract with ethyl acetate. The organic layer contains the regioisomeric mixture.
-
Chromatographic Separation: Purify the crude mixture using silica gel column chromatography (Hexane/Ethyl Acetate gradient). Causality: The 1,5-isomer typically elutes faster than the 1,3-isomer due to its more compact, sterically hindered V-shape, which reduces its dipole interaction with the polar silica stationary phase compared to the more planar 1,3-isomer.
-
Structural Validation (Self-Validation Step): Confirm the regioisomers using 2D-NMR (NOESY and HMBC).
-
Why NOESY? In the 1,5-isomer, the protons of the N1-aryl ring and the C5-aryl ring are spatially close, producing a distinct cross-peak in the NOESY spectrum. This cross-peak is physically impossible in the 1,3-isomer, conclusively proving the regiochemistry and validating the separation.
-
Figure 2: Workflow for the synthesis, isolation, and structural validation of pyrazole regioisomers.
Protocol B: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
To validate the biological activity, we utilize a baculovirus-infected Sf9 insect cell expression system. Causality: Sf9 cells lack endogenous COX activity, ensuring that any Prostaglandin E2 (PGE2) produced is strictly derived from the introduced recombinant COX-1 or COX-2 enzymes, eliminating background noise[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Homogenize Sf9 cells expressing either human COX-1 or COX-2 in a Tris-HCl buffer containing 1% CHAPS. Causality: CHAPS is a zwitterionic detergent that solubilizes the membrane-bound COX enzymes without denaturing their active sites.
-
Inhibitor Pre-incubation: Aliquot 2-10 µg of crude protein homogenate per well. Add the isolated 1,5-isomer, 1,3-isomer, and a known Celecoxib standard (as a positive control) at varying concentrations (0.001 µM to 100 µM). Incubate for 10 minutes at room temperature.
-
Substrate Addition: Add 10 µM of Arachidonic Acid to initiate the enzymatic reaction. Incubate for exactly 10 minutes.
-
Reaction Quenching: Stop the reaction by adding 1M HCl. Causality: Rapid acidification immediately denatures the COX enzymes, freezing the PGE2 concentration at the 10-minute mark for accurate kinetic comparison.
-
Quantification: Neutralize the samples and quantify the formed PGE2 using a competitive PGE2 ELISA kit. Read absorbance at 405 nm.
-
Data Analysis (Self-Validation Step): Plot the dose-response curves to calculate the IC₅₀ values. The inclusion of the Celecoxib standard validates the assay's dynamic range; if the standard does not yield an IC₅₀ near 0.04 µM, the assay is compromised and must be recalibrated[6].
Sources
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Head-to-head study of pyrazole vs. pyrimidine core structures in inhibitors
Head-to-Head Comparison: Pyrazole vs. Pyrimidine Core Structures in Kinase Inhibitors
As a Senior Application Scientist, evaluating the core scaffold of a kinase inhibitor is the most critical step in early-stage drug discovery. The choice of the central heterocycle dictates not only the molecule’s binding affinity within the highly conserved ATP-binding pocket but also its pharmacokinetic profile, metabolic stability, and off-target toxicity.
Historically, monocyclic pyrazoles and pyrimidines have both served as foundational building blocks. However, modern rational drug design has increasingly shifted toward comparing these monocycles head-to-head, or fusing them into bicyclic systems (e.g., pyrazolo-pyrimidines) to create optimal purine bioisosteres. This guide provides an objective, data-driven comparison of these scaffolds, complete with mechanistic rationales and self-validating experimental protocols.
Mechanistic Grounding: Scaffold Architecture
To understand the performance differences between these scaffolds, we must first analyze the causality behind their interactions with the kinase hinge region:
-
The Pyrimidine Core: A six-membered ring containing two nitrogen atoms (N1 and N3). These nitrogens act as potent hydrogen-bond acceptors, allowing the scaffold to interact directly with the backbone amides of the kinase hinge region[1]. Pyrimidines are highly rigid, making them excellent anchors, but their substitution vectors are strictly limited by the six-membered geometry.
-
The Pyrazole Core: A five-membered ring containing adjacent nitrogen atoms. This provides a unique hydrogen-bond donor (NH) and acceptor (N) pair. The five-membered geometry alters the exit vector of substituents, directing them uniquely toward the solvent-exposed region or the deep DFG-motif pocket[1].
-
The Fused Pyrazolo-Pyrimidine Scaffold: Fusing these two rings creates a rigid, planar bicyclic system that acts as a near-perfect bioisostere of the adenine ring of ATP[2]. This structural mimicry allows for competitive inhibition across a wide range of kinases while providing multiple functionalization points (e.g., C3, C5, C7) to fine-tune selectivity[1].
Structure-Activity Relationship (SAR) logic for pyrazolo-pyrimidine core optimization.
Head-to-Head Performance Data
When comparing these scaffolds in biochemical assays, the data reveals distinct advantages depending on the target kinase.
Case Study A: CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription. A direct comparison between a thiazolyl-pyrimidinamine scaffold and a fused pyrazolo-pyrimidine scaffold demonstrates that the fused bicyclic system can achieve superior potency by more effectively mimicking ATP[2].
Table 1: Biochemical IC50 Comparison against CDK9 [2]
| Inhibitor Class | Representative Scaffold | Target | IC50 (nM) |
|---|---|---|---|
| Thiazolyl-pyrimidinamine | MC180295 | CDK9 | 171 |
| Pyrazolo-pyrimidine | Compound 18b | CDK9 | 80 |
CDK9/P-TEFb signaling pathway and the intervention point of competitive inhibitors.
Case Study B: Dual EGFR / VEGFR-2 Inhibition
In a study evaluating monocyclic 4-methoxyphenyl derivatives, researchers synthesized parallel series of pyrazole and pyrimidine compounds. The structure-activity relationship (SAR) analysis revealed that the monocyclic pyrimidine derivatives generally exhibited higher inhibitory activities against both EGFR and VEGFR-2 compared to their pyrazole counterparts[3].
Table 2: Monocyclic Scaffold Comparison (EGFR/VEGFR-2) [3]
| Scaffold Type | Representative Compound | Target | IC50 (µM) |
|---|---|---|---|
| Pyrazole derivative | Compound 4a | EGFR / VEGFR-2 | > 0.100 |
| Pyrimidine derivative | Compound 12 | EGFR / VEGFR-2 | 0.071 / 0.098 |
Furthermore, when the pyrazolo[4,3-d]pyrimidine scaffold was utilized as a bioisostere for the well-known purine CDK inhibitor roscovitine, the resulting compound demonstrated anticancer activities that significantly exceeded those of the original drug, proving the superiority of the fused scaffold in specific oncological contexts[4].
Self-Validating Experimental Protocol: ATP-Competitive Kinase Assay
To objectively compare the IC50 of pyrazole vs. pyrimidine-based inhibitors, one must utilize a self-validating biochemical assay. The following ADP-Glo™ Kinase Assay protocol is designed to ensure that the measured inhibition is strictly ATP-competitive, eliminating false positives caused by assay artifacts.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation
-
Action: Incubate purified recombinant kinase with a 10-point titration of the inhibitor in assay buffer (containing Mg²⁺ and DTT) for 30 minutes at 25°C.
-
Causality: Many fused bicyclic inhibitors (like pyrazolo-pyrimidines) exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50 values.
-
-
Substrate and ATP Addition
-
Action: Add the specific peptide substrate and ATP to initiate the reaction. Critical: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km ) for the specific kinase.
-
Causality: Setting [ATP]=Km creates a self-validating system. According to the Cheng-Prusoff equation, this balances the assay's sensitivity to competitive inhibitors while maintaining sufficient reaction velocity for a robust signal-to-noise ratio.
-
-
Kinase Reaction and ATP Depletion
-
Action: Allow the reaction to proceed for 60 minutes. Terminate the reaction by adding the ADP-Glo Reagent and incubate for 40 minutes.
-
Causality: The ADP-Glo Reagent actively depletes any remaining unconsumed ATP. Complete depletion of background ATP is mandatory to ensure that the subsequent luminescent signal is exclusively derived from the ADP generated by the kinase.
-
-
Kinase Detection and Readout
-
Action: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
-
Causality: The luminescent signal is directly proportional to kinase activity. A reduction in signal correlates directly with inhibitor binding, allowing for precise IC50 calculation using a 4-parameter logistic curve fit.
-
Step-by-step ADP-Glo kinase assay workflow for validating ATP-competitive inhibitors.
Conclusion
While monocyclic pyrimidines often outperform monocyclic pyrazoles in direct head-to-head kinase inhibition due to their superior hinge-binding capabilities[3], the evolutionary pinnacle of this chemical space is the fused pyrazolo-pyrimidine scaffold. By combining the rigid hydrogen-bond acceptor profile of the pyrimidine with the versatile substitution vectors of the pyrazole, researchers can generate highly potent, selective, and metabolically stable purine bioisosteres[4],[1].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of pyrazole derivatives in protein active sites
Comparative Molecular Docking of Pyrazole Derivatives: A Structural Guide to Kinase Active Site Selectivity
1. The Pyrazole Scaffold: A Privileged Pharmacophore in Kinase Inhibition As a Senior Application Scientist in structure-based drug design, I frequently encounter the pyrazole ring in high-throughput screening hits. Its ubiquity is not accidental. The pyrazole moiety—a five-membered heteroaromatic ring with adjacent nitrogen atoms—acts as an exceptional bioisostere for the adenine ring of ATP. This allows it to anchor deeply into the highly conserved hinge region of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and RET [1].
However, moving from a generic ATP-competitive binder to a highly selective kinase inhibitor requires precise structural tuning. Comparative molecular docking serves as the frontline computational assay to decode these structure-activity relationships (SAR). This guide synthesizes recent experimental and computational data to objectively compare how different pyrazole derivatives behave within kinase active sites, providing a validated workflow for your own in silico pipelines.
2. Mechanistic Grounding: Decoding the Binding Causality Why do certain pyrazole derivatives exhibit nanomolar potency against VEGFR-2 but fail against EGFR? The causality lies in the micro-environment of the active site:
-
Hinge Region Anchoring: The N1 and NH of the pyrazole ring typically form bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Cys919 in VEGFR-2 or Ala807 in RET) [2, 3].
-
Gatekeeper Residue Interactions: The size of the gatekeeper residue (e.g., Thr790 in EGFR vs. Val916 in VEGFR-2) dictates the accessibility of the hydrophobic back pocket. Pyrazoles with bulky halogenated aryl tails exploit the smaller Val916 in VEGFR-2, achieving higher selectivity and stabilizing the "DFG-out" inactive conformation [3].
-
Solvent-Exposed Tail: Substitutions at the 3- or 4-position of the pyrazole often project into the solvent channel, modulating pharmacokinetic properties (ADME) without disrupting the primary binding affinity.
Kinase signaling pathway illustrating the competitive inhibition logic of pyrazole derivatives.
3. Comparative Performance Data To objectively evaluate the efficacy of pyrazole derivatives, we must correlate in silico binding affinities with in vitro enzymatic assays. The table below compares recent pyrazole scaffolds against standard clinical inhibitors (Erlotinib and Sorafenib).
Note on Scoring: Docking scores are algorithm-dependent (e.g., AutoDock Vina vs. MOE vs. Glide) and represent relative, not absolute, binding free energies. Therefore, they should only be compared within the same software ecosystem and validated against experimental IC50 values.
| Compound / Drug | Target Kinase | In Vitro IC50 (μM) | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds & Pi-Stacking) |
| Compound 3 [1] | EGFR | 0.06 | -8.42 (MOE) | Met793 (Hinge), Thr790 (Gatekeeper) |
| Erlotinib (Standard) | EGFR | 0.20 | -7.95 (MOE) | Met793 |
| Compound 3i [3] | VEGFR-2 | 0.0089 | -9.68 (AutoDock) | Cys919 (Hinge), Glu885, Leu1035 (Arene-π) |
| Compound 3a [3] | VEGFR-2 | 0.038 | -7.52 (AutoDock) | Cys919, Glu885 |
| Sorafenib (Standard) | VEGFR-2 | 0.03 | -9.10 (AutoDock) | Cys919, Asp1046 (DFG motif) |
| Compound 25 [2] | RET Kinase | N/A | -7.14 (AutoDock) | Ala807 (Hinge), Leu881 |
Data synthesized from comparative docking studies[1, 2, 3]. Compound 3i demonstrates superior VEGFR-2 inhibition due to its ability to form an additional arene-π interaction with Leu1035, a causality directly reflected in its highly negative docking score.
4. Step-by-Step Experimental Protocol: A Self-Validating Docking Workflow A common pitfall in computational chemistry is treating molecular docking as a "black box." To ensure trustworthiness, every docking protocol must be a self-validating system. Below is the standardized workflow I employ for comparative kinase docking.
Phase 1: Target and Ligand Preparation
-
Protein Curation: Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., EGFR: PDB ID 1M17; VEGFR-2: PDB ID 4ASD). Causality: Choose structures co-crystallized with an inhibitor similar to your scaffold to ensure the active site is in the correct induced-fit conformation (e.g., DFG-in vs. DFG-out).
-
Protein Preparation: Remove water molecules (unless structural waters are known to mediate H-bonds). Add polar hydrogens and assign Kollman united atom charges.
-
Ligand Preparation: Draw pyrazole derivatives and generate 3D conformers. Apply the MMFF94x force field for energy minimization. Causality: MMFF94x is specifically parameterized for organic small molecules and accurately assigns partial charges to the heteroatoms of the pyrazole ring [1].
Phase 2: Grid Generation and Docking 4. Active Site Definition: Generate a grid box (typically 20×20×20 Å) centered on the co-crystallized ligand. 5. Protocol Validation (Critical Step): Re-dock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Self-Validation: The protocol is only trustworthy if the RMSD is ≤ 2.0 Å. 6. Execution: Run the docking algorithm (e.g., AutoDock Vina or MOE) using a Lamarckian Genetic Algorithm. Retain the top 10 conformations per ligand.
Phase 3: Thermodynamic Validation via MD Simulation Docking scoring functions use simplified implicit solvent models and rigid receptors, which can lead to false positives. We validate the top hits using Molecular Dynamics (MD). 7. MD Simulation: Solvate the protein-ligand complex in a TIP3P water box. Neutralize with Na+/Cl- ions. Run a 100 ns simulation using GROMACS (AMBER99SB force field). 8. MM/PBSA Calculation: Extract snapshots from the final 20 ns of the trajectory (where the system has reached equilibrium) and calculate the precise binding free energy using the MM/PBSA method. Causality: This step accounts for van der Waals, electrostatic, and polar solvation energies, providing a highly accurate thermodynamic profile that correlates strongly with in vitro IC50 values [2].
Self-validating computational workflow for comparative docking and thermodynamic validation.
5. Conclusion Comparative docking studies reveal that the pyrazole scaffold is highly adaptable. By strategically substituting the pyrazole core, researchers can shift a molecule's selectivity profile from EGFR to VEGFR-2 or RET kinases. However, raw docking scores must always be treated with skepticism; they are hypotheses. It is the combination of rigorous docking, MD simulation (MM/PBSA), and in vitro enzymatic validation that forms the gold standard for modern structure-based drug design.
References
-
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: PubMed Central (NIH) URL:[Link]
-
Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: PubMed Central (NIH) URL:[Link]
-
Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
